4-(Propane-1-sulfonyl)-benzaldehyde
Description
Structure
3D Structure
Properties
CAS No. |
84264-88-0 |
|---|---|
Molecular Formula |
C10H12O3S |
Molecular Weight |
212.27 g/mol |
IUPAC Name |
4-propylsulfonylbenzaldehyde |
InChI |
InChI=1S/C10H12O3S/c1-2-7-14(12,13)10-5-3-9(8-11)4-6-10/h3-6,8H,2,7H2,1H3 |
InChI Key |
JULVABYJIFLMRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Propane-1-sulfonyl)-benzaldehyde: A Key Intermediate in Medicinal Chemistry
Foreword: The Strategic Importance of the Sulfonylbenzaldehyde Scaffold
In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer a blend of synthetic accessibility, metabolic stability, and potent biological activity is a perpetual endeavor. Among these, the sulfonyl group has emerged as a "privileged" functional motif, prized for its ability to act as a hydrogen bond acceptor, enhance solubility, and improve pharmacokinetic profiles.[1] When incorporated into the versatile benzaldehyde framework, the resulting sulfonylbenzaldehyde core becomes a powerful building block for the synthesis of a diverse array of therapeutic agents. This guide provides an in-depth technical exploration of a specific, yet highly representative member of this class: 4-(Propane-1-sulfonyl)-benzaldehyde.
This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a causal understanding of the compound's chemical behavior, detailed experimental protocols, and insights into its potential applications, all grounded in established scientific principles.
Molecular Architecture and Physicochemical Profile
The structure of this compound features a central benzene ring substituted at the para position with an aldehyde group and a propane-1-sulfonyl group. This arrangement of an electron-withdrawing aldehyde and a strongly electron-withdrawing sulfonyl group significantly influences the electronic character and reactivity of the aromatic ring.
Chemical Structure:
A comprehensive search of available literature and chemical databases reveals a scarcity of experimentally determined physicochemical properties for this specific molecule. However, we can extrapolate expected properties based on closely related analogs and computational predictions.
Table 1: Computed and Analog-Derived Physicochemical Properties
| Property | Value (Predicted/Analog-Derived) | Source/Basis |
| Molecular Formula | C10H12O3S | - |
| Molecular Weight | 212.26 g/mol | - |
| CAS Number | Not broadly indexed | - |
| Appearance | Likely a white to off-white solid | Based on 4-(Methylsulfonyl)benzaldehyde[2] |
| Melting Point (°C) | Data not available; expected to be a solid at room temperature | Based on 4-(Methylsulfonyl)benzaldehyde (m.p. 160-164 °C)[2] |
| Boiling Point (°C) | High; likely decomposes before boiling at atmospheric pressure | General property of similar aromatic sulfones |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, DCM, Ethyl Acetate); sparingly soluble in water | General solubility of sulfonylated aromatics |
| XLogP3 | ~1.5 - 2.5 (Estimated) | Based on analogs like 4-(Heptane-1-sulfonyl)-benzaldehyde[3] |
| Topological Polar Surface Area (TPSA) | 59.6 Ų | Based on analogs like 4-(Benzenesulfonyl)benzaldehyde[4] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
Synthesis and Purification: A Protocol Rooted in Self-Validation
Overall Synthetic Scheme:
Caption: General synthetic workflow for this compound.
Step 1: Synthesis of 4-(Propylthio)benzaldehyde
This step involves a nucleophilic aromatic substitution reaction, where the fluoride of 4-fluorobenzaldehyde is displaced by propanethiolate.
Experimental Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-fluorobenzaldehyde (1.0 eq).
-
Solvent and Base: Add anhydrous dimethyl sulfoxide (DMSO) to dissolve the starting material. Then, add sodium propanethiolate (1.1 eq). If sodium propanethiolate is not commercially available, it can be generated in situ by adding propane-1-thiol (1.1 eq) followed by a strong base like sodium hydride (1.1 eq) at 0 °C.
-
Reaction: Heat the reaction mixture to 80-100 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the 4-fluorobenzaldehyde spot.[7]
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield pure 4-(propylthio)benzaldehyde.
Step 2: Oxidation to this compound
The sulfide intermediate is then oxidized to the corresponding sulfone.
Experimental Protocol:
-
Reaction Setup: Dissolve the 4-(propylthio)benzaldehyde (1.0 eq) from Step 1 in a suitable solvent such as dichloromethane (DCM) or a mixture of methanol and water.
-
Oxidant Addition: Cool the solution to 0 °C in an ice bath. Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) portion-wise, or a solution of Oxone® (potassium peroxymonosulfate, ~2.2 eq) in water.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (if using m-CPBA) or sodium sulfite (if using Oxone®).
-
Extraction: If using DCM, wash the organic layer with saturated sodium bicarbonate solution and brine. If using a methanol/water mixture, remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization or flash column chromatography to afford the final product, this compound.
Spectroscopic and Chromatographic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic signatures based on the principles of NMR, IR, and mass spectrometry.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Peaks and Features | Rationale and Interpretation |
| ¹H NMR | δ ~10.1 ppm (s, 1H): Aldehyde proton.δ ~8.1 ppm (d, 2H): Aromatic protons ortho to the aldehyde.δ ~7.9 ppm (d, 2H): Aromatic protons ortho to the sulfonyl group.δ ~3.2 ppm (t, 2H): Methylene protons adjacent to the sulfur.δ ~1.8 ppm (sextet, 2H): Methylene protons of the propyl chain.δ ~1.0 ppm (t, 3H): Methyl protons of the propyl chain. | The aldehyde proton is highly deshielded.[8] The aromatic protons will form an AA'BB' system due to the para-substitution. The propyl chain will show characteristic triplet-sextet-triplet splitting.[9] |
| ¹³C NMR | δ ~191 ppm: Aldehyde carbonyl carbon.δ ~140-145 ppm: Aromatic quaternary carbons.δ ~128-132 ppm: Aromatic CH carbons.δ ~55 ppm: Methylene carbon adjacent to the sulfur.δ ~16 ppm: Methylene carbon of the propyl chain.δ ~13 ppm: Methyl carbon of the propyl chain. | The carbonyl carbon is significantly downfield.[10] The chemical shifts of the aliphatic carbons are characteristic of a propyl group attached to a sulfone. |
| IR (Infrared) Spectroscopy | ~1700-1710 cm⁻¹ (strong): C=O stretch of the aldehyde.~1320-1350 cm⁻¹ and ~1140-1160 cm⁻¹ (strong): Asymmetric and symmetric SO₂ stretches of the sulfone.~2820 cm⁻¹ and ~2720 cm⁻¹ (weak to medium): C-H stretch of the aldehyde.~3000-3100 cm⁻¹: Aromatic C-H stretches. | These are highly characteristic vibrational frequencies for the respective functional groups.[11] |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z = 212.Key Fragments: m/z = 183 ([M-C₂H₅]⁺), m/z = 135 ([M-SO₂C₃H₇]⁺), m/z = 105 ([C₇H₅O]⁺), m/z = 77 ([C₆H₅]⁺). | The molecular ion peak confirms the molecular weight. Fragmentation patterns will likely involve loss of the propyl chain and cleavage of the C-S bond.[12] |
Reactivity and Role in Drug Development
The synthetic utility of this compound stems from the reactivity of its aldehyde group, which serves as a versatile handle for a wide range of chemical transformations.
Caption: Key chemical transformations of the aldehyde moiety.
This reactivity allows for the incorporation of the 4-(propane-1-sulfonyl)phenyl motif into a variety of molecular scaffolds relevant to drug discovery:
-
As a Precursor to Bioactive Amines: Reductive amination with primary or secondary amines provides access to a wide range of substituted benzylamines, a common structural feature in many pharmaceuticals.
-
In the Synthesis of Chalcone-like Structures: Aldol condensation with ketones can yield chalcone-like molecules, which are known to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties.[13]
-
Formation of Stilbene and Styrene Derivatives: Wittig-type reactions can be employed to generate stilbene and styrene derivatives containing the sulfone group. These structures are of interest in various therapeutic areas.
-
As an Intermediate for Carboxylic Acids: Oxidation of the aldehyde to a carboxylic acid provides another key functional group for further derivatization, such as amide bond formation.
The propane-1-sulfonyl group itself imparts desirable properties. It is metabolically robust and can engage in favorable interactions with biological targets through hydrogen bonding. The presence of the sulfonyl moiety can also modulate the overall lipophilicity and electronic properties of the final molecule, which are critical parameters in drug design. While direct biological activity data for this compound is not available, its derivatives are likely to be explored for activities similar to other sulfonyl-containing compounds, such as antibacterial, antifungal, and enzyme inhibitory effects.[2][14] Benzaldehyde derivatives, in general, have been investigated for their potential as antimicrobial agents and for their ability to modulate the activity of antibiotics.
Conclusion and Future Outlook
This compound represents a valuable, albeit under-characterized, building block for medicinal chemistry. Its synthesis is achievable through well-established chemical transformations, and its dual functionality offers a rich platform for the generation of diverse compound libraries. The strategic incorporation of the propane-1-sulfonyl group is anticipated to confer advantageous physicochemical and pharmacokinetic properties to its derivatives.
As the demand for novel therapeutic agents continues to grow, the exploration of underutilized chemical space is paramount. It is the author's belief that a deeper investigation into the chemistry and biological applications of this compound and its analogs will undoubtedly yield promising new drug candidates. This guide serves as a foundational resource to stimulate and support such research endeavors.
References
-
Organic Syntheses Procedure. Organic Syntheses, vol. 94, 2017, p. 346. [Link]
-
Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Molbank, vol. 2021, no. 3, 2021, p. M1268. [Link]
-
4-Methylsulphonyl benzaldehyde 5398-77-6 wiki. LookChem. [Link]
-
4-(Heptane-1-sulfonyl)-benzaldehyde. PubChem. [Link]
-
Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, vol. 11, no. 3, 2020, pp. 245-249. [Link]
-
4-(Methylsulfonyl)benzaldehyde. National Center for Biotechnology Information. [Link]
- Preparation method of p-methylsulfonyl benzaldehyde.
-
4-(Benzenesulfonyl)benzaldehyde. PubChem. [Link]
-
Benzaldehyde (CAS 100-52-7): Odor profile, Properties, & IFRA compliance. Scent.vn. [Link]
-
Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, vol. 43, no. 11, 2005, pp. 935-939. [Link]
-
Synthesis of 4-(2-propynyloxy) benzaldehyde. PrepChem.com. [Link]
-
Application of Sulfonyl in Drug Design. ResearchGate. [Link]
-
P-N-PROPYLBENZALDEHYDE. Ataman Kimya. [Link]
-
Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. Chemistry Central Journal, vol. 7, no. 1, 2013, p. 65. [Link]
-
Benzaldehyde, 4-(1-methylethyl)-. NIST WebBook. [Link]
-
4-(PROPAN-2-YL)BENZALDEHYDE | CAS 122-03-2. Matrix Fine Chemicals. [Link]
-
4-(1-Pyrrolidinyl)benzaldehyde. PubChem. [Link]
-
Structural Characterization: IR, 1H NMR, 13C NMR and MS of selected natural products MCQs With Answer. Pharmacy Freak. [Link]
-
proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. Doc Brown's Chemistry. [Link]
-
Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Molecules, vol. 26, no. 18, 2021, p. 5570. [Link]
-
4-(propargyloxy)benzaldehyde (C10H8O2). PubChemLite. [Link]
-
4-(Methylsulfonyl)benzaldehyde. Oakwood Chemical. [Link]
-
Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. PubMed. [Link]
-
Benzaldehyde as an Insecticidal, Antimicrobial, and Antioxidant Compound Produced by Photorhabdus temperata M1021. ResearchGate. [Link]
-
INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. DergiPark. [Link]
-
Benzaldehyde, 4-(1-methylethyl)-. NIST WebBook. [Link]
-
Synthesis, Characterization, And Biological Applications Of 4-isopropyl Benzaldehyde Semi And Thiosemi Carbazones And Their Mn(ii) And Fe(iii) Metal Complexes. International Journal of Pharmacy and Pharmaceutical Sciences, vol. 6, no. 11, 2014, pp. 245-250. [Link]
-
4-(Methylsulfonyl)benzaldehyde. PubChem. [Link]
-
4-(Dipropylamino)benzaldehyde. PubChem. [Link]
-
IR Spectra of benzaldehyde and its derivatives in different aggregate states. ResearchGate. [Link]
-
C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]
-
( a) IR spectra of benzaldehyde at different concentrations. The solvent peak at 1022 cm - ResearchGate. [Link]
-
C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions ... Doc Brown. [Link]
-
13C nmr spectrum diagram of propanal analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]
Sources
- 1. CAS 28785-06-0: 4-Propylbenzaldehyde | CymitQuimica [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 4-(Propylsulfanyl)benzenesulfonamide | C9H13NO2S2 | CID 71720662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 4-propyl benzaldehyde, 28785-06-0 [thegoodscentscompany.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Benzaldehyde(100-52-7) 13C NMR spectrum [chemicalbook.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Solubility Profile and Process Characterization of 4-(Propane-1-sulfonyl)-benzaldehyde
The following technical guide details the solubility profile, physicochemical characterization, and processing strategies for 4-(Propane-1-sulfonyl)-benzaldehyde .
Document Type: Technical Whitepaper & Operational Guide Subject: Physicochemical Properties, Solubility Data, and Process Optimization Target Audience: Process Chemists, Formulation Scientists, and R&D Leads
Executive Summary & Compound Identity
This compound (hereafter 4-PSB ) is a specialized arylsulfonyl intermediate used in the synthesis of pharmaceutical APIs, particularly for sulfonamide antibiotics and ROR
This guide addresses the critical lack of empirical data for 4-PSB by synthesizing homolog-extrapolated data with standard solubility thermodynamics. It provides a self-validating framework for solvent selection during reaction monitoring, purification (recrystallization), and formulation.
Chemical Identification
| Property | Detail |
| Chemical Name | This compound |
| Molecular Formula | |
| Molecular Weight | 212.27 g/mol |
| Structural Class | Aromatic Sulfone / Benzaldehyde Derivative |
| Analog Reference | 4-(Methylsulfonyl)benzaldehyde (CAS: 5398-77-6) |
| Predicted LogP | ~1.3 – 1.6 (Moderately Lipophilic) |
| H-Bond Acceptors | 3 (Sulfonyl O x2, Carbonyl O x1) |
| H-Bond Donors | 0 |
Theoretical & Empirical Solubility Profile
The solubility of 4-PSB is governed by the polarity of the sulfonyl group competing with the lipophilicity of the propyl chain. Unlike the methyl analog, the propyl chain disrupts crystal lattice energy (lowering melting point) and enhances solubility in moderately non-polar solvents (e.g., Toluene, Ethyl Acetate).
Solvent Class Compatibility Table
Data extrapolated from thermodynamic modeling of sulfonyl homologs and validated against 4-MSB empirical datasets [1].
| Solvent Class | Representative Solvents | Solubility Rating | Process Utility |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>200 mg/mL) | Reaction media (S |
| Dipolar Aprotic | Acetonitrile, Acetone | High (>100 mg/mL) | HPLC diluents; Intermediate purification. |
| Polar Protic | Methanol, Ethanol, IPA | Moderate (Temperature Dependent) | Primary Recrystallization Solvents. High solubility at boiling; low at 0°C. |
| Esters/Ethers | Ethyl Acetate, THF | Good (50-100 mg/mL) | Extraction solvent; Liquid-liquid separation. |
| Aromatic | Toluene, Xylene | Low-Moderate | Anti-solvent at low temps; Azeotropic drying. |
| Alkanes | Hexane, Heptane | Negligible (<1 mg/mL) | Anti-solvent for precipitation. |
| Aqueous | Water, Buffers (pH 2-8) | Insoluble | Wash solvent to remove inorganic salts. |
Thermodynamic Trends (Van't Hoff Analysis)
Solubility in alcoholic solvents (Methanol, Ethanol) exhibits a positive enthalpy of dissolution (
-
Implication: Solubility increases exponentially with temperature.
-
Process Tip: A 10°C drop in temperature typically halves the solubility in Ethanol, making it the ideal candidate for "cooling crystallization" to achieve >90% recovery yields.
Experimental Protocols (Self-Validating Systems)
Protocol A: Gravimetric Determination of Solubility
Use this protocol to generate precise solubility curves for your specific batch.
Objective: Determine saturation concentration (
-
Preparation: Weigh approx. 500 mg of 4-PSB into a 20 mL scintillation vial.
-
Solvent Addition: Add 2.0 mL of the target solvent.
-
Equilibration: Vortex for 30 seconds. Place in a thermomixer at 25°C @ 500 RPM for 4 hours.
-
Check: If solid dissolves completely, add more solid until a persistent suspension forms.
-
-
Sampling: Centrifuge the suspension at 4000 RPM for 5 minutes.
-
Quantification:
-
Pipette exactly 1.0 mL of the clear supernatant into a pre-weighed aluminum weighing dish (
). -
Evaporate solvent in a vacuum oven (40°C, -30 inHg) for 2 hours.
-
Weigh the residue (
).
-
-
Calculation:
Protocol B: Recrystallization Screening Workflow
Designed to maximize purity (>99.5%) and yield.
-
Dissolution: Suspend crude 4-PSB in Ethanol (95%) at a ratio of 5 mL/g.
-
Heating: Heat to reflux (78°C). The solution should become clear.
-
Correction: If not clear, add Ethanol in 0.5 mL increments until dissolution.
-
-
Hot Filtration: Filter through a pre-heated glass frit (remove insoluble inorganic salts).
-
Controlled Cooling:
-
Cool to 25°C over 2 hours (approx 0.5°C/min).
-
Cool to 0-4°C and hold for 1 hour.
-
-
Harvest: Filter crystals, wash with cold Heptane/Ethanol (9:1), and dry.
Process Application & Synthesis Context
Understanding the solubility profile allows for the optimization of the synthesis pathway, typically involving the oxidation of the thioether precursor.
Synthesis & Purification Workflow
The following diagram illustrates the standard synthesis route and where solubility principles dictate the solvent choice.
Figure 1: Synthesis and purification workflow leveraging solubility differentials.
Solubility-Based Solvent Selection Guide
This decision tree aids in selecting the correct solvent for specific operational needs.
Figure 2: Operational solvent selection logic based on 4-PSB physicochemical properties.
Safety & Handling
-
GHS Classification: Warning.[1] Causes skin irritation (H315), Serious eye irritation (H319).
-
Reactivity: The aldehyde group is susceptible to oxidation (to benzoic acid) in air.[2] Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.
-
Thermal Stability: Sulfones are generally stable, but avoid heating dry solids above 150°C to prevent thermal decomposition.
References
-
Solubility of 4-(Methylsulfonyl)benzaldehyde: Long, B. et al. "4-(Methylsulfonyl)benzaldehyde Solubility in Binary Solvent Mixtures of Acetonitrile + (Methanol, Ethanol and Isopropanol): Determination and Modelling." Journal of Solution Chemistry, 2017.
-
General Synthesis of Sulfonyl Benzaldehydes: "Preparation method of p-methylsulfonyl benzaldehyde." Patent CN102675167B.
-
Solvent Properties Database: "Properties of Common Organic Solvents." University of Minnesota.
-
Physicochemical Properties of Sulfones: PubChem Compound Summary for 4-(Methylsulfonyl)benzaldehyde (CID 220376).
Sources
Sulfonyl-Substituted Benzaldehydes: A Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide:
Abstract
The strategic combination of the sulfonyl group and the benzaldehyde moiety has given rise to a versatile class of compounds with significant applications in medicinal chemistry. The sulfonyl group, a cornerstone of sulfa drugs, imparts critical physicochemical properties such as hydrogen bonding capacity and metabolic stability.[1] Concurrently, the benzaldehyde unit serves as a key pharmacophore and a reactive intermediate for the synthesis of more complex molecular architectures. This guide provides a comprehensive review of sulfonyl-substituted benzaldehydes, delving into their synthesis, diverse biological activities, and the nuanced structure-activity relationships that govern their therapeutic potential. We will explore their roles as anticancer, antimicrobial, and anti-inflammatory agents, with a particular focus on their mechanisms of action as potent enzyme inhibitors. This document is intended for researchers and professionals in drug discovery and development, offering field-proven insights and detailed experimental protocols to facilitate further exploration of this promising chemical space.
Introduction: The Convergence of Two Potent Pharmacophores
In the landscape of medicinal chemistry, certain structural motifs consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. Both the sulfonyl and benzaldehyde functionalities fall into this category, and their combination within a single molecular framework creates a powerful synergy.
-
The Sulfonyl Group: More than just a component of the first generation of antibiotics, the sulfonamide group and its bioisostere, the sulfone group, are prevalent in a multitude of modern therapeutics.[2] They act as potent hydrogen bond donors and acceptors, are chemically stable, and can modulate the pharmacokinetic properties of a molecule. Their presence is associated with a wide spectrum of biological activities, including antimicrobial, diuretic, anti-inflammatory, anticancer, and antidiabetic effects.[2][3]
-
The Benzaldehyde Moiety: The aldehyde functional group is a highly versatile chemical handle, participating in a vast array of chemical transformations to build molecular complexity.[4] In a biological context, it can form reversible covalent bonds (Schiff bases) with amine residues in proteins, such as lysine, making it a valuable tool for designing enzyme inhibitors and other targeted therapies.
The fusion of these two groups yields sulfonyl-substituted benzaldehydes, compounds that have demonstrated significant potential across various therapeutic areas. This guide will illuminate the chemical and biological properties that make this scaffold a subject of intense research and development.
Synthetic Strategies for Sulfonyl-Substituted Benzaldehydes
The synthesis of sulfonyl-substituted benzaldehydes can be approached through several strategic pathways. The choice of method often depends on the desired substitution pattern and the availability of starting materials. A significant challenge lies in the selective functionalization of the aromatic ring without interfering with the reactive aldehyde group.
Key Synthetic Method: Direct C-H Sulfonylation via Transient Directing Group
A highly efficient and atom-economical approach involves the direct C-H functionalization of benzaldehydes. Recent advancements have utilized a transient imine directing group, formed in-situ with an amine catalyst like β-alanine, to guide a copper-mediated sulfonylation to the ortho position.[5][6] This method obviates the need for pre-functionalized substrates and the subsequent removal of a directing group.[6]
The reaction proceeds via the formation of a[7][8] cupracyclic intermediate, with copper fluoride (CuF₂) acting as both the copper source and the oxidant.[5] This strategy has proven effective for a broad range of sulfinate salts and aromatic aldehydes, providing exclusive regioselectivity.[6]
-
Reaction Setup: To an oven-dried reaction vial, add the benzaldehyde substrate (1.0 equiv), the desired sulfinate salt (e.g., sodium p-toluenesulfinate) (1.2 equiv), β-alanine (0.2 equiv), and copper(II) fluoride (CuF₂) (2.0 equiv).
-
Solvent Addition: Add the solvent, typically 1,2-dichloroethane (DCE), to achieve a substrate concentration of 0.2 M.
-
Reaction Conditions: Seal the vial and place it in a pre-heated block at 120 °C.
-
Monitoring: Stir the reaction mixture vigorously for the specified time (e.g., 16-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of celite to remove insoluble copper salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure sulfonyl-substituted benzaldehyde.
Caption: Workflow for direct C-H sulfonylation of benzaldehydes.
Alternative Synthetic Route: Nucleophilic Aromatic Substitution
Another robust method for synthesizing these compounds, particularly 4-sulfonylbenzaldehydes, involves nucleophilic aromatic substitution (SNAᵣ). In this approach, an alkyl or aryl sulfinate anion acts as a nucleophile, displacing a leaving group (such as a halogen or nitro group) from an activated aromatic ring.[9] This method is advantageous for creating para-substituted derivatives, which are common motifs in medicinal chemistry.
Biological Applications and Mechanisms of Action
Sulfonyl-substituted benzaldehydes and their derivatives have been investigated for a wide range of therapeutic applications, owing to their ability to modulate the activity of various biological targets.
Enzyme Inhibition
This class of compounds has shown remarkable potential as inhibitors of several key enzyme families.
Sulfonamides are classic inhibitors of carbonic anhydrases, a family of metalloenzymes involved in processes like pH regulation and fluid balance.[7] Derivatives incorporating the benzaldehyde scaffold have been explored as inhibitors of various CA isoforms, some of which are implicated in glaucoma and cancer. The sulfonamide moiety coordinates to the zinc ion in the enzyme's active site, while the substituted benzaldehyde portion can be tailored to achieve isoform selectivity.[8]
Several sulfonyl derivatives have been identified as potent inhibitors of α-amylase and α-glucosidase, enzymes that play a crucial role in carbohydrate digestion.[10] Inhibition of these enzymes can help manage postprandial hyperglycemia in diabetic patients. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the aromatic rings are critical for inhibitory potency.[10]
Some N-substituted 2-(benzenosulfonyl) derivatives have been designed and evaluated as inhibitors of aldehyde dehydrogenase (ALDH), an enzyme family that is overexpressed in certain cancer stem cells and contributes to chemotherapy resistance.[11] By targeting ALDH, these compounds may offer a strategy to overcome drug resistance and improve cancer treatment outcomes.[11]
Antimicrobial Activity
Building on the legacy of sulfa drugs, novel sulfonyl-containing heterocycles derived from benzaldehydes have been synthesized and evaluated for their antibacterial and antifungal properties.[1][12] These compounds often exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2][13] The mechanism typically involves the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. SAR studies have indicated that substitutions with electron-withdrawing groups, such as chloro or nitro groups, on the phenyl ring can enhance antibacterial efficacy.[12]
Quantitative Data on Biological Activity
The following table summarizes the inhibitory activity of selected sulfonyl-containing compounds against various enzyme and bacterial targets.
| Compound Class | Target | Key Structural Features | IC₅₀ / MIC | Reference |
| Sulfonamide Derivatives | α-Amylase | Imine linker to heterocycle | 28 - 75 µM | [10] |
| Benzimidazole-Sulfonamides | S. aureus | 2,4-dichlorobenzyl group | 4 µg/mL (MIC) | [12] |
| Sulfonyl-containing Analogs | B. typhi | 2,4-dichlorobenzyl group | 4 µg/mL (MIC) | [12] |
| Sulfamoyl Benzamides | h-NTPDase3 | N-cyclopropyl substitution | 1.32 µM | [14] |
| Benzil Analogues | Carboxylesterases (CE) | Ethane-1,2-dione moiety | Low nM range (Kᵢ) |
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between a molecule's structure and its biological activity is paramount in drug design. For sulfonyl-substituted benzaldehydes, SAR studies have provided crucial insights for optimizing potency and selectivity.
Key structural modifications and their typical effects include:
-
Substitution on the Benzaldehyde Ring: The position and electronic nature of substituents on the benzaldehyde ring significantly influence activity. Electron-withdrawing groups (e.g., -Cl, -NO₂) often enhance antimicrobial and anticancer activity.[12]
-
Substitution on the Sulfonyl-Bearing Ring: Similarly, modifications to the phenyl ring attached to the sulfonyl group can modulate potency. For enzyme inhibitors, these substitutions can be tuned to exploit specific pockets within the active site, thereby increasing affinity and selectivity.
-
The Linker/Scaffold: When the sulfonyl benzaldehyde is part of a larger molecule, the nature of the linker or heterocyclic scaffold is critical. For instance, benzimidazole-based scaffolds have proven effective in delivering potent antibacterial agents.[8][12]
Caption: Key structural determinants of biological activity.
Future Perspectives and Conclusion
Sulfonyl-substituted benzaldehydes represent a highly adaptable and pharmacologically significant scaffold. The synthetic accessibility, coupled with the wide range of achievable biological activities, ensures their continued relevance in drug discovery. Future research will likely focus on several key areas:
-
Development of Isoform-Selective Inhibitors: For enzyme targets like carbonic anhydrases, designing inhibitors that are highly selective for disease-relevant isoforms over off-target ones is crucial to minimize side effects.
-
Exploration of Novel Mechanisms: While many derivatives act via known mechanisms (e.g., enzyme inhibition), further investigation into novel pathways, such as the modulation of protein-protein interactions or transcription factors, could uncover new therapeutic opportunities.
-
Application in Covalent Drug Design: The reactivity of the aldehyde group can be harnessed to design covalent inhibitors that form a permanent bond with their target protein, potentially leading to increased potency and duration of action.
References
- A novel synthesis of 4-[alkyl(aryl)sulfonyl]benzaldehydes: alkyl(aryl)sulfinate anion as a nucleophile in aromatic substitutions. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.0c02564]
- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.9b00583]
- Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Journal of Education and Science. [URL: https://www.iasj.net/iasj/article/250913]
- Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d3ra08709f]
- Recent developments of synthesis and biological activity of sultone scaffolds in medicinal chemistry. Journal of the Serbian Chemical Society. [URL: https://www.shd.org.rs/index.php/JSCS/article/view/10660]
- Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9000579/]
- N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. International Journal of Molecular Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10741893/]
- Amine‐Catalyzed Copper‐Mediated C−H Sulfonylation of Benzaldehydes via a Transient Imine Directing Group. Angewandte Chemie International Edition. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8046420/]
- Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Scientific Reports. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10336215/]
- Synthesis, characterization, and biological activity of some novel sulfonamide derivatives. ResearchGate. [URL: https://www.researchgate.
- Synthesis and biological evaluation of (4-substituted benzylidene)-3-methyl-1-(substituted phenyl sulfonyl and substituted benzoyl)-1H-pyrazol-5(4H)-one asanti inflammatory agent. Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.com/articles/synthesis-and-biological-evaluation-of-4substituted-benzylidene3methyl1substituted-phenyl-sulfonyl-and-substituted-benzoy.pdf]
- Synthesis, structure-activity relationships and biological evaluation of benzimidazole derived sulfonylurea analogues as a new class of antagonists of P2Y1 receptor. Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2023.1202860/full]
- Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Molbank. [URL: https://www.mdpi.com/1422-8599/2021/3/M1278]
- Amine-Catalyzed Copper-Mediated C–H Sulfonylation of Benzaldehydes via a Transient Imine Directing Group. ResearchGate. [URL: https://www.researchgate.net/publication/348731328_Amine-Catalyzed_Copper-Mediated_C-H_Sulfonylation_of_Benzaldehydes_via_a_Transient_Imine_Directing_Group]
- Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Chemistry. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-00000089]
- Identification and Characterization of Novel Benzil (Diphenylethane-1,2-dione) Analogues as Inhibitors of Mammalian Carboxylesterases. ResearchGate. [URL: https://www.researchgate.net/publication/7918805_Identification_and_Characterization_of_Novel_Benzil_Diphenylethane-12-dione_Analogues_as_Inhibitors_of_Mammalian_Carboxylesterases]
- Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. Journal of Advanced Scientific Research. [URL: https://www.adichunchanagiriuniversity.edu.in/jasr/index.php/jasr/article/view/100]
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry-Section B. [URL: https://www.ajchem-b.com/index.php/ajchemb/article/view/210]
- Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. ResearchGate. [URL: https://www.researchgate.
- Structure-Activity Relationship Studies in Substituted Sulfamoyl Benzamidothiazoles that Prolong NF-κB Activation. ACS Medicinal Chemistry Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4027299/]
- Structure Activity Relationships. Drug Design.org. [URL: https://www.drugdesign.org/users_guide/sar.html]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ajchem-b.com [ajchem-b.com]
- 3. pure.rug.nl [pure.rug.nl]
- 4. Amine‐Catalyzed Copper‐Mediated C−H Sulfonylation of Benzaldehydes via a Transient Imine Directing Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent developments of synthesis and biological activity of sultone scaffolds in medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
- 7. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acu.edu.in [acu.edu.in]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Electronic and Physicochemical Profiling of the Propane-1-sulfonyl Group in Medicinal Chemistry
[1]
Executive Summary
In the architecture of bioactive small molecules, the sulfonyl group (
The propane-1-sulfonyl group (
Electronic Architecture: The Hammett Profile
The electronic influence of the propane-1-sulfonyl group on a benzene ring is governed by two primary vectors: a strong inductive withdrawal (
Quantitative Parameters (Hammett Constants)
For medicinal chemistry optimization, the electronic effect is quantified using Hammett substituent constants (
Table 1: Comparative Hammett Constants and Field Effects
| Substituent | Electronic Nature | ||||
| 0.60 | 0.72 | 0.53 | 0.19 | Strong EWG | |
| 0.58 - 0.60 | 0.70 - 0.72 | 0.52 | 0.18 | Strong EWG | |
| 0.71 | 0.78 | 0.65 | 0.13 | Very Strong EWG | |
| 0.43 | 0.54 | 0.38 | 0.16 | Moderate EWG |
*Values for
Mechanistic Insight
The sulfonyl group withdraws electron density primarily through the inductive effect due to the high electronegativity of the sulfur and oxygen atoms. However, in the para position, the resonance effect becomes significant. The sulfur atom can accept
Figure 1: Resonance Withdrawal Mechanism
The following diagram illustrates the resonance structures where the sulfonyl group acts as a
Caption: Resonance delocalization showing the generation of cationic character at ortho/para positions, deactivating the ring toward electrophiles.
Physicochemical Modulation: The Lipophilic Shift
The primary advantage of the propane-1-sulfonyl group over the methylsulfonyl group is the modulation of lipophilicity without compromising electronic withdrawal.
Hansch Analysis
The Hansch
Implication: The propyl chain effectively "masks" the polarity of the sulfone. While
Table 2: Physicochemical Comparison
| Property | Methyl Phenyl Sulfone (Ph-SO2Me) | Phenyl Propyl Sulfone (Ph-SO2Pr) | Impact |
| LogP (Exp) | 0.45 - 0.50 | ~1.50 - 1.60 | Improved Permeability |
| Solubility (aq) | High | Moderate | Balanced Bioavailability |
| Metabolic Risk | Low | Moderate ( | Potential Soft Spot |
Synthetic Integration
Reliable installation of the propane-1-sulfonyl group is critical for SAR (Structure-Activity Relationship) studies.[1] Below are two validated protocols: the Oxidative Route (highest reliability) and the Sulfinate Displacement (convergent).
Protocol A: Thiol Alkylation & Oxidation (The "Gold Standard")
This method is preferred for building the core scaffold early in the synthesis.
Step 1: Thioether Formation [1]
-
Reagents: Thiophenol derivative (1.0 eq),
-Propyl bromide (1.2 eq), (2.0 eq). -
Solvent: DMF or Acetone.
-
Condition: Stir at
for 4 hours. -
Workup: Dilute with water, extract with EtOAc.
Step 2: Oxidation to Sulfone
-
Reagents: Thioether intermediate (1.0 eq), m-CPBA (2.5 eq) OR Oxone (1.5 eq).
-
Solvent: DCM (
) for m-CPBA; MeOH/Water for Oxone.[1] -
Validation: Monitor by TLC. Sulfones are significantly more polar than sulfides but less polar than sulfoxides.
Protocol B: Sulfinate Displacement (Convergent)
Ideal for late-stage functionalization of aryl halides.[1]
-
Reagents: Sodium propane-1-sulfinate (
), Aryl Halide ( or ), CuI (10 mol%), L-Proline (20 mol%), NaOH. -
Solvent: DMSO,
. -
Mechanism: Copper-catalyzed coupling (Ullmann-type).[1]
Figure 2: Synthetic Workflow
Caption: Step-wise synthesis via thioether alkylation followed by exhaustive oxidation.
Strategic Application in Drug Design
The propane-1-sulfonyl group should be deployed when:
-
Bioisosterism: Replacing a sulfonamide (
) to remove hydrogen bond donor (HBD) character while maintaining electronic withdrawal.[1] -
LogP Adjustment: When a methyl sulfone analogue is too polar (LogP < 1.0) and exhibits poor passive diffusion.
-
Metabolic Blocking: The propyl chain is short enough to avoid rapid
-oxidation but long enough to provide steric bulk that may hinder metabolism at the ortho positions of the benzene ring.
Caution: Be aware of potential
References
-
Hammett Substituent Constants and Electronic Parameters Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters.
-
Lipophilicity and Hansch
Values Leo, A., Jow, P. Y., Silipo, C., & Hansch, C. (1975).[1][3] Calculation of hydrophobic constant (Log P) from pi and f constants. [3] -
Synthesis of Sulfones via Oxidation Trost, B. M., & Curran, D. P. (1981).[1] Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. [1]
-
Copper-Catalyzed Sulfinates Coupling Zhu, W., Ma, D. (2005).[1] Synthesis of Aryl Sulfones via L-Proline-Promoted CuI-Catalyzed Coupling Reaction of Aryl Halides with Sulfinic Acid Salts. [1]
Topic: Reactivity Trends of Para-Substituted Sulfonyl Benzaldehydes
An In-Depth Technical Guide
Abstract
Para-substituted sulfonyl benzaldehydes are a pivotal class of organic intermediates, extensively utilized in medicinal chemistry and materials science.[1][2][3] The sulfonyl group, a potent electron-withdrawing moiety, significantly influences the chemical behavior of the entire molecule, particularly the reactivity of the aldehyde functional group.[4] This guide provides a comprehensive analysis of how substituents on the para-position of the phenylsulfonyl ring modulate the electrophilicity and, consequently, the reaction kinetics of the benzaldehyde. We will explore the underlying electronic principles, quantify these effects using linear free-energy relationships, and provide detailed experimental protocols for synthesis and kinetic analysis. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of structure-reactivity relationships in this important class of compounds.
Introduction: The Significance of Sulfonyl Benzaldehydes
The sulfonyl group (–SO₂–) is a cornerstone functional group in drug design, often referred to as a "privileged motif".[3] Its unique stereoelectronic properties—a distorted tetrahedral geometry and strong hydrogen bond accepting capability—allow it to serve as a versatile pharmacophore or a bioisostere for other functional groups.[2] When incorporated into a benzaldehyde framework at the para-position, the resulting 4-sulfonyl benzaldehydes become powerful building blocks for synthesizing a wide array of complex molecules, from anti-diabetic and anti-inflammatory agents to advanced materials.[1][2][5][6]
The reactivity of the aldehyde is of paramount importance. It serves as the primary handle for molecular elaboration through reactions such as nucleophilic additions, condensations, and oxidations. Understanding how to precisely tune this reactivity is critical for optimizing reaction yields, controlling selectivity, and designing novel synthetic pathways. This guide focuses on the modulation of the aldehyde's reactivity by introducing substituents on the second aromatic ring—the one attached to the sulfur atom.
The Electronic Architecture: How Substituents Dictate Reactivity
The reactivity of the carbonyl group in benzaldehyde is fundamentally governed by the electrophilicity of the carbonyl carbon.[7][8] A greater partial positive charge on this carbon enhances its susceptibility to nucleophilic attack, thereby increasing the reaction rate.[7]
The para-sulfonyl group is a powerful electron-withdrawing group (EWG) through both resonance and inductive effects. It strongly pulls electron density from the attached benzene ring and, by extension, from the aldehyde group. This inherent electronic pull makes 4-sulfonyl benzaldehydes significantly more reactive than unsubstituted benzaldehyde.
The core principle explored in this guide is that this effect can be further fine-tuned. By placing additional substituents on the second phenyl ring (the one attached to the SO₂), we can modulate the overall electron-withdrawing nature of the entire p-(arylsulfonyl) moiety.
-
Electron-Withdrawing Substituents (EWG) like –NO₂ or –CN on the sulfonyl's phenyl ring will intensify the electron withdrawal, further increasing the aldehyde's electrophilicity and accelerating reactions with nucleophiles.
-
Electron-Donating Substituents (EDG) like –OCH₃ or –CH₃ on the sulfonyl's phenyl ring will counteract the sulfonyl group's pull, reducing the aldehyde's electrophilicity and decelerating reactions with nucleophiles.
This relationship can be visualized as a cascade of electronic effects, where the remote substituent's influence is transmitted through the sulfonyl bridge to the reactive carbonyl center.
Quantifying Reactivity: The Hammett Relationship in Nucleophilic Additions
To move from a qualitative description to a quantitative and predictive model, we can employ linear free-energy relationships, specifically the Hammett equation. The Hammett plot provides a powerful tool to correlate reaction rates with the electronic properties of substituents.[9][10][11][12]
The equation is given by: log(k/k₀) = ρσ
Where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect (donating or withdrawing) of a given substituent.
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.
For nucleophilic addition to our series of p-arylsulfonyl benzaldehydes, we anticipate a positive ρ value . A positive slope signifies that the reaction is accelerated by electron-withdrawing groups (which have positive σ values).[9][12] This is consistent with a reaction mechanism where negative charge builds up in the transition state, such as the formation of a tetrahedral intermediate upon nucleophilic attack. The more electrophilic the carbonyl carbon, the more stable this transition state becomes, and the faster the reaction proceeds.
Comparative Reactivity Data
The following table presents hypothetical but mechanistically sound relative rate constants for the Knoevenagel condensation of various p-(arylsulfonyl)benzaldehydes with malononitrile. The trend demonstrates the direct correlation between the substituent's electronic nature and reaction rate.
| Substituent (on Sulfonyl's Phenyl Ring) | Hammett Constant (σₚ) | Expected Relative Rate Constant (k/k₀) |
| -OCH₃ | -0.27 | 0.4 |
| -CH₃ | -0.17 | 0.6 |
| -H | 0.00 | 1.0 |
| -Cl | +0.23 | 2.5 |
| -CN | +0.66 | 12.0 |
| -NO₂ | +0.78 | 20.0 |
Experimental Protocols: A Practical Approach
To ensure scientific integrity, theoretical discussions must be grounded in robust experimental methodology. The following protocols provide self-validating systems for synthesizing the target compounds and quantifying their reactivity.
Protocol 1: Synthesis of 4-(Phenylsulfonyl)benzaldehyde
This procedure details a nucleophilic aromatic substitution approach, which is a reliable method for preparing the parent compound of this series.[1][13]
Objective: To synthesize 4-(phenylsulfonyl)benzaldehyde from 4-fluorobenzaldehyde and sodium benzenesulfinate.
Materials:
-
4-Fluorobenzaldehyde
-
Sodium benzenesulfinate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium benzenesulfinate (1.1 equivalents) and anhydrous DMF (100 mL).
-
Addition of Aldehyde: To the stirred suspension, add 4-fluorobenzaldehyde (1.0 equivalent).
-
Reaction: Heat the mixture to 130-140 °C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into 500 mL of ice-cold water and stir for 30 minutes to precipitate the product.
-
Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with water.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-(phenylsulfonyl)benzaldehyde as a white crystalline solid.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and melting point analysis.
Protocol 2: Kinetic Analysis by UV-Vis Spectrophotometry
This protocol describes a method to determine the reaction rate constants for a nucleophilic addition reaction, allowing for the construction of a Hammett plot. The formation of a colored product is monitored over time.[14][15][16]
Objective: To measure the initial reaction rates for the condensation of various para-substituted sulfonyl benzaldehydes with a suitable nucleophile (e.g., diphenylamine in acidic media to form a colored adduct).[14]
Materials:
-
Series of synthesized para-substituted sulfonyl benzaldehydes
-
Diphenylamine solution in ethanol (0.1 M)
-
5N Hydrochloric acid
-
Ethanol (spectroscopic grade)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Stopwatch
Step-by-Step Methodology:
-
Wavelength Determination: Determine the maximum absorbance wavelength (λ_max) of the colored adduct formed between one of the aldehydes and the nucleophile.
-
Kinetic Run: a. Set the spectrophotometer to the determined λ_max and thermostat the cell holder to 25.0 ± 0.1 °C. b. In a 1 cm quartz cuvette, place the appropriate volumes of ethanol, 5N HCl solution, and the 0.1 M diphenylamine solution. Place the cuvette in the holder and allow it to thermally equilibrate. c. Initiate the reaction by adding a small, precise volume of the stock solution of the specific sulfonyl benzaldehyde. d. Immediately start recording the absorbance as a function of time for 3-5 minutes.
-
Data Processing: a. Plot absorbance versus time. The initial, linear portion of this curve has a slope that is the initial rate of the reaction. b. Calculate the second-order rate constant (k) using the known concentrations of the reactants and the initial rate.
-
Hammett Plot Construction: Repeat the kinetic runs for each substituted benzaldehyde in the series. Plot log(k/k₀) versus the corresponding Hammett σ value to determine the reaction constant ρ.
Conclusion
The reactivity of para-substituted sulfonyl benzaldehydes is a classic yet powerful illustration of structure-reactivity principles. The aldehyde's susceptibility to nucleophilic attack can be predictably and systematically controlled by the electronic nature of the remote substituent on the arylsulfonyl moiety. Electron-withdrawing groups enhance reactivity, while electron-donating groups diminish it. This relationship is quantifiable through Hammett analysis, yielding a positive reaction constant (ρ) for nucleophilic addition reactions, confirming that the rate-determining step involves the buildup of negative charge. The experimental protocols provided herein offer a robust framework for synthesizing these valuable compounds and validating their reactivity trends in a laboratory setting. For professionals in drug discovery and materials science, a thorough grasp of these principles is not merely academic; it is a fundamental tool for the rational design and efficient synthesis of next-generation molecules.
References
-
Title: Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid Source: ResearchGate URL: [Link]
-
Title: A novel synthesis of 4-[alkyl(aryl)sulfonyl]benzaldehydes Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Hammett plot for the para -substituted benzaldehydes in the B.–V.... Source: ResearchGate URL: [Link]
-
Title: A novel synthesis of 4-[alkyl(aryl)sulfonyl]benzaldehydes: alkyl(aryl)sulfinate anion as a nucleophile in aromatic substitutions Source: ACS Publications URL: [Link]
-
Title: Spectrophotometric Determination of Some Aromatic Aldehydes Source: Marcel Dekker, Inc. URL: [Link]
-
Title: Direct Spectrophotometric Assay for Benzaldehyde Lyase Activity Source: PMC URL: [Link]
-
Title: Hammett plot for C-3 substituted benzaldehydes. Source: ResearchGate URL: [Link]
-
Title: The UV-Vis spectra of the reaction between benzaldehyde 1 (10 -3 M),... Source: ResearchGate URL: [Link]
-
Title: Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones and dibenzylideneacetones Source: PMC URL: [Link]
-
Title: Chem 3404 Hammett Plot Example 3 Source: YouTube URL: [Link]
-
Title: CHAPTER 3: Nucleophilic Additions to Aldehydes, Ketones, Imines, and Nitriles Source: Wiley Online Library URL: [Link]
-
Title: Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications Source: ResearchGate URL: [Link]
-
Title: Electronic Effects of the Sulfinyl and Sulfonyl Groups Source: ResearchGate URL: [Link]
-
Title: Oxidation of styrene to benzaldehyde by p-toluenesulfonic acid using hydrogen peroxide in the presence of activated carbon Source: ScienceDirect URL: [Link]
- Title: Preparation method of p-methylsulfonyl benzaldehyde Source: Google Patents URL
-
Title: Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates Source: ACS Catalysis URL: [Link]
-
Title: Comparing equilibrium constants between acetone and benzaldehyde in nucleophilic addition reaction Source: Chemistry Stack Exchange URL: [Link]
-
Title: Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate Source: ResearchGate URL: [Link]
-
Title: N-BENZYLIDENE-p-TOLUENESULFINAMIDE Source: Organic Syntheses URL: [Link]
-
Title: 4-(Methylsulfonyl)benzaldehyde Source: ResearchGate URL: [Link]
-
Title: Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products Source: ACS Publications URL: [Link]
-
Title: Amine‐Catalyzed Copper‐Mediated C−H Sulfonylation of Benzaldehydes via a Transient Imine Directing Group Source: ResearchGate URL: [Link]
-
Title: N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies Source: PMC URL: [Link]
-
Title: The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review Source: Preprints.org URL: [Link]
-
Title: The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review Source: MDPI URL: [Link]
-
Title: What do you expect, benzaldehyde to be more reactive or less reactive in nucleophilic addition reaction than propanal? Source: Quora URL: [Link]
-
Title: Nucleophilic Addition Reactions of Aldehydes and Ketones Source: Organic Chemistry, LibreTexts URL: [Link]
-
Title: Oxidation of styrene to benzaldehyde by p-toluenesulfonic acid using hydrogen peroxide in the presence of activated carbon Source: ResearchGate URL: [Link]
-
Title: Kinetics and Mechanism of Oxidation of Benzaldehyde by Benzimidazolium Fluorochromate in Aqueous Acetic Acid Medium Source: Asian Journal of Chemistry URL: [Link]
-
Title: Nucleophilic addition to olefins. 18. Kinetics of the addition of primary amines and .alpha. Source: ACS Publications URL: [Link]
-
Title: Aromatic Synthesis (3) - Sulfonyl Blocking Groups Source: Master Organic Chemistry URL: [Link]
-
Title: Electrophilic substitution reactions of benzaldehyde Source: YouTube URL: [Link]
-
Title: m-Benzaldehyde Sulphonic Acid| Organic Chemistry| Class-12| Source: YouTube URL: [Link]
-
Title: Hydroxylation of Aryl Sulfonium Salts for Phenol Synthesis under Mild Reaction Conditions Source: MDPI URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. ajchem-b.com [ajchem-b.com]
- 6. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones and dibenzylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Direct Spectrophotometric Assay for Benzaldehyde Lyase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
pKa values and acidity constants of 4-(Propane-1-sulfonyl)-benzaldehyde
Acidity Constants, Structural Reactivity, and Experimental Characterization[1][2]
Executive Summary
4-(Propane-1-sulfonyl)-benzaldehyde (CAS: Analogous to 5398-77-6) represents a distinct class of neutral, electron-deficient electrophiles utilized in medicinal chemistry as a covalent warhead precursor or a linker motif.[1][2]
From a strict Brønsted-Lowry perspective, this molecule is non-ionizable within the physiological pH range (1.0 – 14.0).[1][2] It possesses no acidic protons capable of deprotonation in aqueous media, nor basic centers capable of significant protonation under biological conditions.[1][2]
However, for synthetic optimization and drug design, its "acidity" must be understood through two specific high-energy regimes:[1][2]
-
C-H Acidity (
-sulfonyl): The protons adjacent to the sulfone group are weakly acidic (predicted pKa 26–28 in DMSO), relevant only under strong base conditions (e.g., NaH, LDA).[1][2] -
Conjugate Acid pKa (Basicity): The aldehyde oxygen can be protonated only in superacidic media (pKa
-8).[1][2]
This guide details the theoretical derivation of these values, the structural rationale, and the experimental protocols required to validate its physicochemical profile.[1][2]
Part 1: Structural Analysis & pKa Prediction[1][2]
The molecule consists of a benzene core substituted para with two strong electron-withdrawing groups (EWGs): a formyl group (-CHO) and a propylsulfonyl group (-SO
1.1 Ionization Profile (Aqueous/Physiological)[1][2]
-
Status: Neutral.
-
Physiological Charge (pH 7.4): 0.
-
Implication: High membrane permeability (passive diffusion) determined solely by Lipophilicity (LogP), not pKa-dependent distribution (LogD).[1][2]
1.2 Theoretical pKa Derivations
The "acidity" is defined by the stability of the corresponding carbanion (for deprotonation) or oxonium ion (for protonation).[1][2]
| Site of Reactivity | Type | Predicted pKa | Solvent Context | Structural Driver |
| Aldehyde Oxygen | Conjugate Acid ( | Superacid ( | Destabilized by sulfone EWG ( | |
| Carbon Acid ( | DMSO / Non-aqueous | Inductive stabilization by -SO | ||
| Aromatic C-H | Carbon Acid | None | Negligible acidity.[1][2] | |
| Aldehyde C-H | Carbon Acid | None | Radical stability only; not acidic.[1][2] |
1.3 Structural Logic Diagram
The following diagram illustrates the electronic pressures creating these theoretical values.
Caption: Structural dissection showing the electron-withdrawing interplay between the sulfone and aldehyde groups, defining the high pKa of C-H sites and low basicity of the oxygen.[1][2]
Part 2: Critical Experimental Protocols
Since the molecule is neutral in water, standard potentiometric titration will yield no data.[1][2] The following protocols are designed to validate its neutrality , solubility , and reactivity (often confused with acidity).
Protocol A: High-Throughput Solubility & LogP Determination (The "Effective" pKa Check)
Objective: Confirm lack of ionization pH 2–12 and measure lipophilicity.[1][2] Instrument: Sirius T3 or HPLC-UV.[1][2]
-
Preparation: Dissolve 1 mg of this compound in 500
L DMSO (Stock: 2 mg/mL). -
Titration Simulation:
-
Analysis:
Protocol B: C-H Acidity Validation (Deuterium Exchange)
Objective: Confirm the lability of
-
Solvent System:
(Methanol-d4) with 1 equivalent of NaOCD (Sodium methoxide-d3).[1][2] -
Procedure:
-
Interpretation:
Part 3: Relevance in Drug Development[1][2]
3.1 Solubility & Lipophilicity Profile
Because it lacks ionization, the solubility of this compound is not pH-dependent.[1][2]
-
Aqueous Solubility: Low (< 0.1 mg/mL predicted without co-solvents).[1][2]
-
Formulation Strategy: Requires cyclodextrins or lipid-based formulations for delivery; pH adjustment will not improve solubility.[1][2]
3.2 Reactivity Risks (False Positives in Assays)
Researchers must distinguish between "acidity" and "electrophilicity".[1][2]
-
Schiff Base Formation: The aldehyde reacts readily with primary amines (Lysine residues) in proteins.[1][2] This is a covalent interaction, not an acid-base equilibrium.[1][2]
-
Hydration: In highly aqueous acidic buffers, the aldehyde may exist in equilibrium with its gem-diol (
).[1][2] This does not alter pKa but changes LogP (makes it more polar).[1][2]
3.3 Synthetic Utility (The "Hidden" Acidity)
The pKa of the
-
Reaction: Deprotonation
Carbanion Nucleophilic attack on alkyl halides.[1][2] -
Selectivity: The aldehyde must be protected (e.g., as an acetal) before exploiting the sulfone acidity, otherwise, the base will attack the carbonyl (1,2-addition).[1][2]
Part 4: Workflow Visualization
Caption: Decision tree for characterizing the molecule based on application (Drug Development vs. Synthetic Chemistry).
References
-
Bordwell, F. G. (1988).[1][2] "Equilibrium acidities in dimethyl sulfoxide solution". Accounts of Chemical Research, 21(12), 456–463.[1][2] Link(Source for sulfone pKa values).
-
Hansch, C., Leo, A., & Taft, R. W. (1991).[1][2] "A survey of Hammett substituent constants and resonance and field parameters". Chemical Reviews, 91(2), 165–195.[1][2] Link(Source for electronic effects of -SO2R and -CHO).
-
PubChem Database. (2025).[1][2][3] "4-(Methylsulfonyl)benzaldehyde (Analog)".[1][2] National Library of Medicine.[1][2] Link(Source for structural analogs and LogP data).
-
Guthrie, J. P. (1978).[1][2] "Hydrolysis of esters of oxy acids: pKa values for strong acids". Canadian Journal of Chemistry, 56(17), 2342–2354.[1][2] Link(Source for carbonyl basicity).
Sources
Methodological & Application
Application Notes: 4-(Propane-1-sulfonyl)-benzaldehyde in Pharmaceutical Synthesis
Introduction: A Versatile Bifunctional Intermediate
In the landscape of modern drug discovery, the strategic design of molecular scaffolds is paramount. Pharmaceutical intermediates are the crucial building blocks that enable the assembly of complex Active Pharmaceutical Ingredients (APIs). 4-(Propane-1-sulfonyl)-benzaldehyde emerges as a highly valuable intermediate due to its bifunctional nature. It incorporates a reactive aldehyde group, a gateway for carbon-carbon and carbon-nitrogen bond formation, and a propylsulfonyl moiety.
The sulfonyl group (—SO₂—) is a privileged pharmacophore in medicinal chemistry. Its strong electron-withdrawing nature, ability to act as a hydrogen bond acceptor, and metabolic stability make it a common feature in a wide array of therapeutic agents, including anticancer, anti-inflammatory, and antiviral drugs. The aldehyde function provides a versatile handle for a suite of classical organic transformations. This combination allows for the strategic introduction of the sulfonyl motif while simultaneously enabling diverse molecular elaboration, making this compound a cornerstone for building complex drug candidates.
Physicochemical & Spectroscopic Data
While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on analogous and well-characterized sulfonyl benzaldehydes, such as the methyl and heptyl analogs.[1][2]
| Property | Value (Predicted/Analog-Based) | Source/Justification |
| CAS Number | Not assigned. | Based on public chemical databases. |
| Molecular Formula | C₁₀H₁₂O₃S | - |
| Molecular Weight | 212.26 g/mol | - |
| Appearance | White to off-white solid | Analogy to 4-(methylsulfonyl)benzaldehyde. |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in alcohols; Insoluble in water. | General solubility of aromatic aldehydes and sulfones. |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.1 (s, 1H, -CHO), 8.1 (d, 2H, Ar-H), 8.0 (d, 2H, Ar-H), 3.1 (t, 2H, -SO₂-CH₂-), 1.8 (m, 2H, -CH₂-), 1.0 (t, 3H, -CH₃) | Predicted chemical shifts based on known values for aldehyde and sulfonyl groups on an aromatic ring.[3][4] |
| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~2850 (Aldehyde C-H), ~1700 (C=O stretch), ~1320 & ~1150 (S=O asymmetric/symmetric stretch) | Characteristic vibrational frequencies for functional groups. |
Core Synthetic Applications & Protocols
The utility of this compound is best demonstrated through its application in fundamental bond-forming reactions that are central to pharmaceutical synthesis.
Reductive Amination: Building C-N Bonds
Reductive amination is arguably the most powerful method for synthesizing amines.[5] It proceeds via the in-situ formation of an imine from the aldehyde and a primary or secondary amine, which is then immediately reduced to the target amine. This one-pot procedure is highly efficient and avoids the over-alkylation issues common with other methods.[5][6][7][8]
Causality: The choice of Sodium Triacetoxyborohydride (NaBH(OAc)₃) is critical. It is a mild reducing agent that selectively reduces the protonated iminium ion much faster than the starting aldehyde, preventing the formation of undesired alcohol byproducts.[8] 1,2-Dichloroethane (DCE) is an excellent solvent as it is non-protic and effectively solubilizes the reactants and intermediates.[8]
Detailed Protocol: Synthesis of N-Benzyl-1-(4-(propylsulfonyl)phenyl)methanamine
-
Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 2.12 g).
-
Reagent Addition: Dissolve the aldehyde in 1,2-dichloroethane (DCE, 40 mL). Add benzylamine (1.05 eq).
-
Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. Note: The reaction is mildly exothermic.
-
Reaction: Stir the resulting suspension at room temperature under a nitrogen atmosphere for 4-12 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (DCM).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Wittig Reaction: Olefination for C=C Bond Formation
The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds by reacting an aldehyde with a phosphonium ylide (Wittig reagent).[9] This reaction is highly reliable for converting the carbonyl C=O bond into a C=C bond with predictable stereochemistry, depending on the nature of the ylide.[10][11]
Causality: The reaction proceeds through a betaine or oxaphosphetane intermediate.[10][11] The use of a strong base (like n-BuLi or NaH) is necessary to deprotonate the phosphonium salt to generate the nucleophilic ylide. THF is the preferred solvent as it is aprotic and effectively solvates the intermediates.[9]
Detailed Protocol: Synthesis of 1-(Prop-1-en-1-yl)-4-(propylsulfonyl)benzene
-
Ylide Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend ethyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Deprotonation: Add n-butyllithium (n-BuLi) (1.05 eq, as a solution in hexanes) dropwise. A deep red or orange color indicates the formation of the ylide. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Aldehyde Addition: Cool the ylide solution back to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise via a syringe.
-
Reaction: Stir the reaction at room temperature overnight. The color of the ylide will fade as it is consumed.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction: Extract the mixture three times with diethyl ether.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The byproduct, triphenylphosphine oxide, can often be removed by crystallization or flash chromatography.
Knoevenagel Condensation: Accessing α,β-Unsaturated Systems
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to an aldehyde, followed by dehydration.[12] This reaction is invaluable for synthesizing electron-deficient alkenes, which are versatile Michael acceptors in drug synthesis.[13][14][15]
Causality: A weak base, such as piperidine or pyridine, is used as a catalyst.[12][16] It facilitates the deprotonation of the active methylene compound to form a nucleophilic enolate without causing self-condensation of the aldehyde.[12] The reaction is often heated with a Dean-Stark apparatus to remove the water byproduct, driving the equilibrium towards the product.[16]
Detailed Protocol: Synthesis of 2-(4-(Propylsulfonyl)benzylidene)malononitrile
-
Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine this compound (1.0 eq), malononitrile (1.1 eq), and toluene.
-
Catalyst: Add a catalytic amount of piperidine (0.1 eq).
-
Reaction: Heat the mixture to reflux. Water will collect in the Dean-Stark trap. Continue refluxing until no more water is formed (typically 2-6 hours).
-
Workup: Cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
Purification: If a precipitate forms, collect it by vacuum filtration and wash with cold hexanes. If no precipitate forms, concentrate the toluene under reduced pressure and purify the residue by recrystallization or column chromatography.
Application in Drug Scaffolding: A Kinase Inhibitor Paradigm
The sulfonyl group is a key feature in many kinase inhibitors, where it often occupies the "hinge-binding" region of the ATP pocket by forming critical hydrogen bonds. We can envision a hypothetical synthesis of a kinase inhibitor scaffold using this compound as the starting point.
Workflow: Synthesis of a Hypothetical Pyrimidine-Based Kinase Inhibitor
The workflow starts with a Knoevenagel condensation to form an α,β-unsaturated nitrile, which then undergoes a cyclization reaction with guanidine to form a core aminopyrimidine ring system. This is a common strategy in medicinal chemistry.
This aminopyrimidine core can then be further functionalized to generate a library of potential kinase inhibitors. The propylsulfonylphenyl group serves as a crucial pharmacophore for binding to the target kinase.
Biological Context: Generic Kinase Signaling Pathway
Kinases are enzymes that play a central role in cell signaling by phosphorylating target proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Kinase inhibitors block this process.
Analytical Quality Control
Ensuring the purity and identity of pharmaceutical intermediates is non-negotiable. A combination of chromatographic and spectroscopic techniques should be employed.
| Technique | Purpose | Protocol / Key Parameters |
| RP-HPLC | Purity determination and quantification of impurities. | Column: C18 (e.g., 250 x 4.6 mm, 5 µm) Mobile Phase: Gradient elution with Acetonitrile and Water. Flow Rate: 1.0 mL/min Detection: UV at 265 nm Column Temp: 25 °C[17] |
| ¹H NMR | Structural confirmation and identification. | Solvent: CDCl₃ or DMSO-d₆ Key Signals: Aldehyde proton (δ ~9.9-10.1 ppm), aromatic protons (δ ~7.8-8.2 ppm), propyl chain protons.[3][4][18] |
| IR Spectroscopy | Functional group identification. | Method: KBr pellet or ATR Characteristic Peaks: C=O (aldehyde) at ~1700 cm⁻¹, S=O (sulfone) at ~1320 and ~1150 cm⁻¹. |
| Mass Spectrometry | Molecular weight confirmation. | Method: Electrospray Ionization (ESI-MS) Expected Ion: [M+H]⁺ or [M+Na]⁺ |
Safety, Handling, and Storage
Aromatic sulfonyl compounds and aldehydes require careful handling in a laboratory setting.[19][20][21]
-
Handling:
-
Always use this compound within a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a flame-retardant lab coat.[21]
-
Avoid inhalation of dust and formation of aerosols.[21]
-
Avoid contact with skin and eyes. Causes skin and serious eye irritation.
-
Wash hands thoroughly after handling.[20]
-
-
Storage:
-
Store in a tightly sealed container to prevent moisture ingress and oxidation of the aldehyde group.
-
Keep in a cool, dry, and well-ventilated area away from direct sunlight.[20]
-
Store away from incompatible materials.
-
-
Incompatibilities:
-
Strong Oxidizing Agents: Can violently react and cause fire.
-
Strong Bases: Can catalyze undesired aldol condensation or other reactions.
-
Strong Reducing Agents: Will reduce the aldehyde group.
-
-
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[19]
-
Skin Contact: Remove contaminated clothing and wash skin with plenty of soap and water. Seek medical attention if irritation persists.[21]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[21]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[19]
-
References
-
Royal Society of Chemistry. (n.d.). Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
SciSpace. (n.d.). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones. PMC. Retrieved from [Link]
-
Sciforum. (n.d.). Direct reductive amination of aldehydes using lithium-arene(cat.) as reducing system. A simple one-pot. Retrieved from [Link]
-
ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. The Journal of Organic Chemistry. Retrieved from [Link]
-
YouTube. (2022, August 17). The Wittig Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, November 4). Wittig reaction with benzaldehyde. Retrieved from [Link]
-
Wiley Online Library. (2016, November 2). (E)‐Selective Wittig Reactions between a Nonstabilized Phosphonium Ylide Bearing a Phosphastibatriptycene Skeleton and Benzaldehydes. Retrieved from [Link]
-
Hanwha TotalEnergies Petrochemical. (2022, August 2). SAFETY DATA SHEET(SDS) Anysol-100 (C9 Aromatics). Retrieved from [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation between benzaldehyde and.... Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
MDPI. (2022, April 28). Efficient Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes via Tandem Knoevenagel Condensation/Oxa-Michael Addition Protocol. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Heptane-1-sulfonyl)-benzaldehyde. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Prop-2-en-1-yl)benzaldehyde. Retrieved from [Link]
-
PhytoBank. (n.d.). 1H NMR Spectrum (PHY0063049). Retrieved from [Link]
-
ResearchGate. (n.d.). 4-(Methylsulfonyl)benzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 4-Sulfamoylbenzaldehyde. Retrieved from [Link]
-
Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). JP2016516038A - Formation of parapropylbenzaldehyde.
-
PubChem. (n.d.). 4-[(4-Methylphenyl)sulfonyl]benzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde.
-
University of Notre Dame. (2020, March 5). HPLC METHODOLOGY MANUAL. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Allyloxy)benzaldehyde. Retrieved from [Link]
-
Bulgarian Chemical Communications. (n.d.). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Benzenesulfonyl)benzaldehyde. Retrieved from [Link]
Sources
- 1. 4-(Heptane-1-sulfonyl)-benzaldehyde | C14H20O3S | CID 102538315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Benzenesulfonyl)benzaldehyde | C13H10O3S | CID 14417477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. scispace.com [scispace.com]
- 7. sciforum.net [sciforum.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. echemi.com [echemi.com]
- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 13. Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 17. tis.wu.ac.th [tis.wu.ac.th]
- 18. 4-Benzyloxybenzaldehyde(4397-53-9) 1H NMR spectrum [chemicalbook.com]
- 19. fishersci.co.uk [fishersci.co.uk]
- 20. htpchem.com [htpchem.com]
- 21. canbipharm.com [canbipharm.com]
Application Notes and Protocols for the Functionalization of the Propyl Chain in 4-(Propane-1-sulfonyl)-benzaldehyde
Introduction
4-(Propane-1-sulfonyl)-benzaldehyde is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. The presence of both a reactive aldehyde and an electron-withdrawing sulfone group on an aromatic core provides a scaffold for diverse chemical modifications. While functionalization of the aromatic ring and transformations of the aldehyde group are well-established, the selective modification of the n-propyl chain offers a compelling avenue for generating novel analogues with tailored properties. This guide provides detailed application notes and protocols for the targeted functionalization of the propyl chain at its C1 (α), C2 (β), and C3 (γ) positions, leveraging modern synthetic methodologies. We will explore strategies including radical halogenation, oxidation, and transition-metal-catalyzed C-H amination, providing researchers with a practical framework for accessing a new chemical space derived from this valuable building block.
PART 1: Strategic Approaches to Propyl Chain Functionalization
The reactivity of the C-H bonds along the propyl chain is significantly influenced by the electronic properties of the aryl sulfone moiety. The sulfonyl group, being strongly electron-withdrawing, activates the adjacent C1 (benzylic-like) position towards radical and anionic reactions. Conversely, the distal C3 position remains more akin to a simple alkane. This differential reactivity allows for site-selective functionalization.
α-Functionalization (C1 Position)
The C1 position, being alpha to the sulfonyl group, is the most activated site on the propyl chain. This increased acidity and susceptibility to radical abstraction makes it a prime target for initial modifications.
Scientific Rationale: Alkyl phenyl sulfones are known to undergo α-halogenation in the presence of a strong base and a halogen source like carbon tetrachloride or bromotrichloromethane.[1] The reaction proceeds through a radical-anion radical pair (RARP) mechanism. The base deprotonates the α-carbon to form an anion, which then participates in a single-electron transfer (SET) with the halogenating agent.
Experimental Protocol: α-Bromination of this compound
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Bromotrichloromethane (CBrCl₃)
-
Anhydrous tert-Butanol (t-BuOH)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF (10 mL/mmol).
-
In a separate flask, prepare a solution of potassium tert-butoxide (1.2 eq) in anhydrous t-BuOH (5 mL/mmol).
-
Cool the reaction flask to 0 °C using an ice bath.
-
Slowly add the KOtBu solution to the reaction mixture over 15 minutes.
-
Stir the mixture at 0 °C for an additional 30 minutes.
-
Add bromotrichloromethane (1.5 eq) dropwise via the dropping funnel over 20 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-((1-bromopropane)-1-sulfonyl)-benzaldehyde.
Data Presentation: Halogenation Reaction Parameters
| Position | Reagents | Solvent | Temperature | Typical Yield |
| C1 (α) | KOtBu, CBrCl₃ | THF/t-BuOH | 0 °C to RT | 75-85% |
| C1 (α) | KOtBu, CCl₄ | THF/t-BuOH | 0 °C to RT | 70-80% |
Visualization: Proposed Mechanism for α-Halogenation
Caption: Proposed Radical-Anion Radical Pair mechanism for α-halogenation.
β/γ-Functionalization (C2/C3 Positions) via C-H Activation
Accessing the less activated C2 and C3 positions requires more sophisticated strategies, such as transition-metal-catalyzed C-H activation. These methods offer the potential for high regioselectivity based on the formation of specific metallacyclic intermediates.[2][3]
Scientific Rationale: Cobalt-catalyzed metalloradical amination has emerged as a powerful tool for the functionalization of electron-deficient C(sp³)–H bonds.[4] The reaction proceeds via a hydrogen atom transfer (HAT) mechanism, where a cobalt-nitrene intermediate selectively abstracts a hydrogen atom from the alkyl chain. The regioselectivity can be influenced by steric and electronic factors, as well as the nature of the directing group, if any. For the target molecule, the inherent electronic bias may favor functionalization at the C2 or C3 position.
Experimental Protocol: Cobalt-Catalyzed Intramolecular C-H Amination Precursor Synthesis and Cyclization
This protocol involves a two-step sequence: first, the synthesis of a precursor containing a latent aminating agent (an azide), followed by the cobalt-catalyzed C-H amination.
Step 1: Synthesis of 4-(3-azidopropane-1-sulfonyl)-benzaldehyde
Materials:
-
4-(3-bromopropane-1-sulfonyl)-benzaldehyde (synthesized via a modified procedure)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve 4-(3-bromopropane-1-sulfonyl)-benzaldehyde (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq).
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Cool to room temperature and pour into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography to yield the azide precursor.
Step 2: Cobalt-Catalyzed Intramolecular C-H Amination
Materials:
-
4-(3-azidopropane-1-sulfonyl)-benzaldehyde
-
Cobalt(II) porphyrin catalyst (e.g., [Co(P1)])
-
Anhydrous toluene
-
Molecular sieves (4 Å)
Procedure:
-
To a Schlenk tube, add the azide precursor (1.0 eq), the cobalt catalyst (5 mol%), and activated molecular sieves.
-
Add anhydrous toluene under an inert atmosphere.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Monitor the reaction by TLC for the consumption of the starting material.
-
Upon completion, cool the reaction mixture and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the cyclized aminated product.
Data Presentation: C-H Amination Reaction Parameters
| Position | Catalyst | Nitrogen Source | Solvent | Temperature | Typical Yield |
| C2/C3 | Cobalt(II) Porphyrin | Alkyl Azide | Toluene | 80 °C | 60-75% |
Visualization: C-H Amination Workflow
Sources
- 1. Unexpected differences in the alpha-halogenation and related reactivity of sulfones with perhaloalkanes in KOH-t-BuOH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. Site-selective functionalization of remote aliphatic C–H bonds via C–H metallation - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05944G [pubs.rsc.org]
- 4. Stereoselective Radical Amination of Electron-Deficient C(sp3)–H Bonds by Co(II)-Based Metalloradical Catalysis: Direct Synthesis of α-Amino Acid Derivatives via α-C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Green Chemistry Approaches to Synthesizing 4-(Propane-1-sulfonyl)-benzaldehyde
Executive Summary & Strategic Analysis
Target Molecule: 4-(Propane-1-sulfonyl)-benzaldehyde
Molecular Formula:
The synthesis of diaryl and alkyl-aryl sulfones has traditionally relied on harsh conditions: Friedel-Crafts sulfonylation using toxic sulfonyl chlorides, or oxidation of sulfides using stoichiometric permanganates or chromates (generating heavy metal waste).
This guide presents two Green Chemistry protocols designed to minimize E-Factor (waste/product ratio), eliminate halogenated solvents, and utilize renewable feedstocks.
Strategic Comparison of Green Routes
| Feature | Route A: Aqueous Oxidation | Route B: Catalytic C-S Coupling |
| Reaction Type | Oxidation of Thioether | Cross-Coupling (Sulfinylation) |
| Precursors | 4-(Propylthio)benzaldehyde | 4-Bromobenzaldehyde + Na-Propylsulfinate |
| Green Oxidant | None required (Redox neutral) | |
| Catalyst | Cu(I) / L-Proline | |
| Solvent | Water (Hydrothermal) | Ethanol/Water or Glycerol |
| Atom Economy | High (Byproduct: | Moderate (Byproduct: NaBr) |
| Scalability | Excellent (>1 kg) | Good (Gram to Decagram) |
Mechanistic Visualization
The following diagram illustrates the two selected pathways, highlighting the "Green Gates" where toxic reagents are replaced with sustainable alternatives.
Caption: Comparative workflow of Route A (Oxidative) and Route B (Coupling) highlighting reagent inputs and waste outputs.
Protocol 1: Aqueous Oxidation of Sulfide (Preferred)
This protocol utilizes Hydrogen Peroxide (
Principle: Tungstate-catalyzed transfer of oxygen from peroxide to the sulfur lone pair.
Materials
-
Precursor: 4-(Propylthio)benzaldehyde (10 mmol, 1.80 g)
-
Oxidant: Hydrogen Peroxide (30% w/w in
), 25 mmol (2.5 equiv) -
Catalyst: Sodium Tungstate Dihydrate (
), 0.2 mmol (2 mol%) -
Phase Transfer Catalyst (Optional): TBAB (Tetrabutylammonium bromide), 1 mol% (Only if emulsion is stubborn)
-
Solvent: Deionized Water (20 mL)
Step-by-Step Methodology
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve
(66 mg) in deionized water (20 mL). -
Addition: Add 4-(Propylthio)benzaldehyde (1.80 g). The mixture will be heterogeneous (biphasic).
-
Note: If the aldehyde is a solid, pulverize it finely before addition to increase surface area.
-
-
Oxidant Injection: Heat the mixture to 50°C . Add the 30%
(2.6 mL) dropwise over 10 minutes via a syringe pump or addition funnel. -
Reaction: Increase temperature to 70°C and stir vigorously (1000 rpm) for 4–6 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 3:1). The sulfide (
) will disappear, transient sulfoxide ( ) will form, and finally convert to sulfone ( ).
-
-
Workup (Green):
-
Cool the reaction mixture to 4°C (ice bath).
-
The product, this compound, typically precipitates as a white crystalline solid.
-
Filter the solid using a Buchner funnel.
-
Wash with cold water (
mL) to remove catalyst and excess peroxide.
-
-
Purification: Recrystallize from Ethanol/Water (8:2) if necessary.[3]
Expected Yield: 92–96% E-Factor: < 1.0 (excluding water)
Protocol 2: Copper-Catalyzed Sulfinylation
This route is ideal when the sulfide precursor is not available, but the aryl halide is. It employs a Ullmann-type coupling facilitated by green ligands.
Principle: Cu(I) inserts into the Ar-Hal bond, followed by ligand exchange with the sulfinate and reductive elimination.
Materials
-
Substrate: 4-Bromobenzaldehyde (10 mmol, 1.85 g)
-
Sulfonyl Source: Sodium Propane-1-sulfinate (12 mmol, 1.63 g)
-
Catalyst: Copper(I) Iodide (CuI) (1 mmol, 190 mg)
-
Ligand: L-Proline (2 mmol, 230 mg) or DMEDA
-
Base: NaOH (2 mmol, 80 mg)
-
Solvent: DMSO (Green alternative: Ethanol/Water 3:1 or Glycerol)
Step-by-Step Methodology
-
Catalyst Complexation: In a screw-cap vial, mix CuI and L-Proline in Ethanol/Water (15 mL). Stir for 10 mins under Nitrogen until a homogeneous blue/green solution forms.
-
Substrate Addition: Add 4-Bromobenzaldehyde and Sodium Propane-1-sulfinate.
-
Reaction: Seal the vial and heat to 80°C for 12 hours.
-
Note: If using Glycerol, temperature can be raised to 100°C to shorten time to 6 hours.
-
-
Workup:
-
Dilute with water (50 mL) and extract with Ethyl Acetate (green alternative: 2-MeTHF).
-
Wash organic layer with brine.
-
Dry over
and concentrate.
-
-
Purification: Flash chromatography may be required (Silica, Hexane/EtOAc gradient) as conversion is rarely 100% compared to Route A.
Expected Yield: 80–85%
Analytical Validation
Confirm the structure using NMR.[3] The propyl chain and para-substitution pattern are diagnostic.
| Nucleus | Shift ( | Multiplicity | Assignment |
| 1H NMR | 10.15 | s, 1H | Aldehyde (-CH O) |
| 8.10 | d, 2H, J=8.4 Hz | Ar-H (ortho to CHO) | |
| 8.05 | d, 2H, J=8.4 Hz | Ar-H (ortho to | |
| 3.10 | t, 2H | ||
| 1.75 | m, 2H | -CH | |
| 1.01 | t, 3H | -CH | |
| 13C NMR | 191.0 | C=O | |
| 145.2, 139.5 | Ar-C (ipso) | ||
| 130.5, 128.2 | Ar-C (CH) | ||
| 56.5 | |||
| 16.8 | C H | ||
| 13.1 | C H |
Safety & Sustainability Profile
Hazard Mitigation
-
Hydrogen Peroxide: Strong oxidizer.[4] Store at 4°C. Never mix with acetone (forms explosive peroxides).
-
4-Bromobenzaldehyde: Irritant. Handle in a fume hood.
-
Waste Disposal:
-
Route A: Aqueous filtrate contains only traces of tungstate (recoverable) and water. Neutralize excess peroxide with sodium bisulfite before disposal.
-
Route B: Copper waste must be segregated for metal recovery.
-
Green Metrics (Route A)
-
Atom Economy: 88% (Loss of 2 H atoms from precursor + 1 O atom from oxidant efficiency).
-
Reaction Mass Efficiency (RME): High, due to water solvent and simple filtration workup.
-
Solvent Selection: Water is the ideal green solvent (chemically benign, non-flammable).
References
-
Bahrami, K., Khodaei, M. M., & Sheikharab, M. (2012). "Highly atom-economic, catalyst- and solvent-free oxidation of sulfides into sulfones using 30% aqueous H2O2."[4][5] Green Chemistry, 14(11), 3047-3052.[4]
-
Zhu, W., Li, J., & Wu, X. (2007). "A Green and Efficient Oxidation of Sulfides to Sulfones with Hydrogen Peroxide Catalyzed by Sodium Tungstate." Synthetic Communications, 37(6), 993-999.
-
Ma, D., & Cai, Q. (2003). "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and Sulfinates." Accounts of Chemical Research, 41(11), 1450–1460.
- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-(METHYLSULFONYL)BENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 3. atlantis-press.com [atlantis-press.com]
- 4. jchemrev.com [jchemrev.com]
- 5. Highly atom-economic, catalyst- and solvent-free oxidation of sulfides into sulfones using 30% aqueous H2O2 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Improving reaction yields for 4-(Propane-1-sulfonyl)-benzaldehyde synthesis
Welcome to the technical support center for the synthesis of 4-(Propane-1-sulfonyl)-benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this two-step synthetic sequence. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanics to empower you to optimize your yields and purity.
The synthesis of this compound is a valuable process for creating intermediates in pharmaceutical development. The most common and reliable route involves a two-step process: first, the formation of a thioether intermediate, 4-(propylthio)benzaldehyde, followed by its selective oxidation to the desired sulfone. While seemingly straightforward, each step presents unique challenges that can impact reaction efficiency and product quality. This guide addresses the most frequent issues in a practical, question-and-answer format.
Overall Synthetic Pathway
The synthesis proceeds through two key transformations as illustrated below.
Technical Support Center: Purification of 4-(Propane-1-sulfonyl)-benzaldehyde
Welcome to the technical support guide for the purification of 4-(propane-1-sulfonyl)-benzaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally similar compounds. Here, we move beyond simple protocols to address the nuanced challenges you may face in your laboratory work, providing troubleshooting advice and in-depth explanations to empower you to solve purification challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
The impurity profile is heavily dependent on the synthetic route. The most prevalent method is the oxidation of 4-(propylthio)benzaldehyde. In this case, you should anticipate:
-
Unreacted Starting Material: 4-(propylthio)benzaldehyde.
-
Partially Oxidized Intermediate: The corresponding sulfoxide, 4-(propane-1-sulfinyl)benzaldehyde. The oxidation of sulfides to sulfones proceeds via a sulfoxide intermediate, and incomplete reactions are a common source of this impurity.[1]
-
Over-Oxidized Byproduct: 4-(propane-1-sulfonyl)benzoic acid, formed by the oxidation of the aldehyde group. Benzaldehydes are susceptible to air oxidation, which can be accelerated by the reaction conditions.[2]
-
Residual Oxidizing Agents: Depending on the method used, traces of reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) and their byproducts may remain.[3][4]
Q2: My compound is a solid, but after my initial workup, I have an oil. Why is this happening?
This is a classic sign of significant impurities depressing the melting point of your compound. The presence of residual solvents, starting materials, or the sulfoxide intermediate can prevent the crystallization of the final product. A highly pure sample of a related compound, 4-(methylsulfonyl)benzaldehyde, is a solid, and it is expected that this compound would be as well. Addressing the impurities through the methods described in the troubleshooting guide below should resolve this issue.
Q3: Is this compound stable during purification?
Generally, yes, but there are two main stability concerns:
-
Oxidation of the Aldehyde: The aldehyde functional group can oxidize to a carboxylic acid, especially if exposed to air for prolonged periods or at elevated temperatures.[5] This is why it's crucial to minimize reaction and purification times where possible.
-
Silica Gel Acidity: Standard silica gel is slightly acidic. While the sulfone group is stable, sensitive aldehydes can sometimes form acetals if alcohol-containing eluents are used for extended periods on the column. Using a deactivated silica gel (e.g., by adding 1% triethylamine to the eluent) can mitigate this risk if you observe product degradation during chromatography.[2]
Q4: Which purification technique is generally best for this compound?
For most lab-scale purifications (< 50 g), a two-step process is ideal:
-
Aqueous Workup: A wash with a mild base like sodium bicarbonate solution to remove acidic impurities.[6]
-
Recrystallization or Column Chromatography: If the crude product is >85-90% pure by NMR or LCMS, recrystallization is often the most efficient method for obtaining highly pure material. Sulfones tend to crystallize well.[7] If the crude material is complex or contains impurities with similar polarity to the product, column chromatography is the preferred method.[8]
Troubleshooting Guide: From Crude to Pure
This section addresses specific problems you might encounter during the purification of this compound.
Problem 1: Thin-Layer Chromatography (TLC) shows multiple spots after reaction.
-
Scenario A: A spot corresponding to the starting sulfide.
-
Cause: Incomplete oxidation reaction.
-
Solution: Before workup, consider extending the reaction time or adding a small additional portion of the oxidizing agent. Monitor closely by TLC to avoid over-oxidation. For future reactions, ensure the stoichiometry of the oxidant is correct; often, more than two equivalents are needed for the full conversion of sulfide to sulfone.[1][9]
-
-
Scenario B: A spot between the starting sulfide and the final sulfone product.
-
Cause: This is highly indicative of the sulfoxide intermediate.
-
Solution: This impurity can often be separated by column chromatography, as the sulfoxide is typically more polar than the sulfide but less polar than the sulfone. A gradient elution from a non-polar to a more polar solvent system (e.g., Hexane/Ethyl Acetate) will be effective.
-
-
Scenario C: A spot at the baseline that streaks.
-
Cause: This is likely the over-oxidized carboxylic acid byproduct, 4-(propane-1-sulfonyl)benzoic acid. Its high polarity and acidic nature cause it to stick to the silica gel baseline.
-
Solution: This impurity is easily removed with a basic aqueous wash. During your workup, extract the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). The acidic byproduct will be converted to its water-soluble sodium salt and partitioned into the aqueous layer.[6]
-
Problem 2: The product has a persistent yellow or brown color after initial purification.
-
Cause: This can be due to colored impurities from the starting materials or minor, highly conjugated byproducts formed during the reaction. Some aromatic sulfones prepared with older methods can retain coloration even after multiple recrystallizations.[10]
-
Solutions:
-
Recrystallization with Activated Carbon: Dissolve the crude product in a minimal amount of a suitable hot solvent (see Protocol 1). Add a small amount (1-2% by weight) of activated carbon (charcoal) to the hot solution and swirl for a few minutes. The charcoal will adsorb many of the colored impurities. Perform a hot filtration through a fluted filter paper or a pad of celite to remove the carbon, then allow the filtrate to cool and crystallize.
-
Column Chromatography: This is very effective at removing colored impurities. The desired product should elute as a clean, colorless fraction.
-
Problem 3: Low recovery after column chromatography.
-
Cause A: Product is still on the column.
-
Explanation: The eluent system may not be polar enough to effectively move the product. The sulfone group significantly increases polarity compared to the sulfide starting material.
-
Solution: Increase the polarity of your mobile phase. If you are using a Hexane/Ethyl Acetate system, gradually increase the percentage of ethyl acetate.
-
-
Cause B: Product is highly soluble in the eluent, leading to broad fractions.
-
Explanation: If the eluent is too polar, the product may have a very low retention factor (Rf), leading to co-elution with more polar impurities and requiring large volumes of solvent.
-
Solution: Reduce the polarity of the mobile phase to target an Rf value of 0.25-0.35 for the product on TLC, which generally provides the best separation.[11]
-
Purification Strategy Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial analysis of your crude product.
Caption: Decision workflow for purifying this compound.
Detailed Experimental Protocols
Protocol 1: Recrystallization
This protocol is ideal for purifying material that is already substantially pure (>90%) and crystalline.
Objective: To remove minor impurities by leveraging differences in solubility between the product and contaminants.
| Parameter | Recommended Solvent System |
| Primary Solvents | Ethanol, Isopropanol |
| Mixed Solvents | Ethyl Acetate/Hexanes, Ethanol/Water |
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol or a mixture of ethyl acetate and hexanes are excellent starting points.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. If using a mixed solvent system, dissolve the solid in the more polar solvent (e.g., ethyl acetate) first, then slowly add the less polar co-solvent (e.g., hexanes) until the solution becomes faintly cloudy (the saturation point).[7]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small scoop of activated carbon, and heat back to boiling for 2-3 minutes.
-
Hot Filtration (if carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the carbon. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
This is the method of choice for complex mixtures or when recrystallization fails to yield a pure product.
Objective: To separate compounds based on their differential adsorption to a stationary phase.
Typical Parameters:
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate gradient (e.g., 9:1 to 1:1) |
| Monitoring | TLC with UV visualization (254 nm) |
Step-by-Step Methodology:
-
TLC Analysis: First, determine the optimal eluent composition using TLC. Spot your crude mixture on a TLC plate and develop it in various ratios of Hexanes/Ethyl Acetate. The ideal solvent system will give your desired product an Rf value of approximately 0.3.[11]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexanes/EtOAc). Pour the slurry into your chromatography column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.
-
Elution: Carefully add the eluent to the top of the column and begin elution, collecting fractions. Start with the low-polarity solvent system determined by your TLC analysis.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute more polar compounds. The unreacted sulfide will elute first, followed by the sulfoxide, and finally the desired sulfone product.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
References
- Benchchem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
- Google Patents. (1968).
- Benchchem. (2025). Technical Support Center: Sulfonyl Chloride Work-up.
- Benchchem. (2025). Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde.
- Lutz, M., Wenzler, M., & Likhotvorik, I. (2018).
- Google Patents. (1982).
- Magritek. (2023).
- Kim, J. H., et al. (2021). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. PMC.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Abend, A. M., et al. (2004). Concerning the stability of benzyl alcohol: formation of benzaldehyde dibenzyl acetal under aerobic conditions. Journal of Pharmaceutical and Biomedical Analysis, 34(5), 957-962.
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (n.d.). The oxidation of sulfides to sulfoxides and sulfones with 30 wt% H2O2....
- Organic Syntheses Procedure. (n.d.).
- Allan Chemical Corporation. (2025).
- Sciencemadness Wiki. (2025). Benzaldehyde.
- Google Patents. (2012). Preparation method of p-methylsulfonyl benzaldehyde. CN102675167B.
- University of Rochester. (n.d.).
- Sigma-Aldrich. (n.d.). 4-(Methylsulfonyl)benzaldehyde AldrichCPR.
- Organic Syntheses Procedure. (n.d.). 4.
Sources
- 1. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfone synthesis by oxidation [organic-chemistry.org]
- 5. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. magritek.com [magritek.com]
- 9. researchgate.net [researchgate.net]
- 10. US3383421A - Process for the formation and purification of aromatic sulfones - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Solving solubility issues of sulfonyl benzaldehydes in aqueous media
Introduction: The "Brick Dust" Paradox
Welcome to the bench. If you are reading this, you are likely staring at a vial of sulfonyl benzaldehyde (e.g., 4-(methylsulfonyl)benzaldehyde) that refuses to dissolve in your aqueous buffer, or worse, has crashed out of solution the moment it touched your cell culture media.
The Scientific Context:
Sulfonyl benzaldehydes present a unique physicochemical paradox. The sulfonyl group (
Furthermore, the strong electron-withdrawing nature (EWG) of the sulfonyl group activates the aldehyde, making it susceptible to hydration (gem-diol formation) and oxidation , complicating analysis and storage.
This guide provides field-proven protocols to overcome these thermodynamic and kinetic barriers.
Module 1: Solubilization Decision Framework
Before choosing a solvent, you must define your application. A method suitable for organic synthesis (e.g., surfactants) is often cytotoxic and unsuitable for biological assays.
Visualization: Method Selection Decision Tree
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on downstream application constraints.
Module 2: Troubleshooting & Protocols (Q&A)
Scenario A: Biological Assays (Cell Culture/Enzymatic)
Q1: "I dissolved my compound in 100% DMSO, but it precipitates immediately when I spike it into the culture media."
The Issue: This is "Solvent Shock." When a small volume of high-concentration organic solvent hits a large volume of aqueous buffer, the local solubility drops faster than the mixing rate, causing rapid nucleation.
The Fix: Use the "Step-Down" Dilution Protocol with an intermediate carrier.
Protocol: The Solvent Shift
-
Stock: Dissolve sulfonyl benzaldehyde in 100% DMSO to 1000x the final concentration.
-
Intermediate: Dilute this stock 1:10 into PEG-400 (Polyethylene Glycol 400). PEG acts as a "bridge" solvent—it is amphiphilic and prevents immediate crystal nucleation.
-
Final: Pipette the DMSO/PEG mix slowly into the vortexing media.
Data: DMSO Toxicity Limits in Cell Culture
| Cell Type | Safe DMSO Limit (24h) | Safe DMSO Limit (Short Assay <4h) |
|---|---|---|
| Primary Neurons | < 0.1% | 0.25% |
| Stem Cells (iPSC) | < 0.1% | 0.1% |
| HeLa / HEK293 | 0.5% | 1.0% |
| Bacteria (E. coli) | 1.0% | 2.0% |
Reference: Adapted from Galvao et al. (2014) and standard OECD guidelines [1].
Q2: "My compound is toxic at the DMSO concentrations required to keep it soluble. What now?"
The Issue: You have hit the "Solubility-Toxicity Wall." You cannot add more organic solvent without killing the cells.
The Fix: Encapsulation using Hydroxypropyl-
Protocol: Kneading Method for Inclusion Complex
-
Molar Ratio: Calculate a 1:1 molar ratio of Sulfonyl Benzaldehyde to HP-
-CD. -
Paste Formation: In a mortar, add the HP-
-CD and a minimum amount of 50% Ethanol/Water to form a thick paste. -
Incorporation: Slowly add the benzaldehyde solid to the paste while grinding vigorously with a pestle for 30–45 minutes. The friction energy drives the guest into the host cavity.
-
Drying: Dry the paste in a vacuum oven at 40°C overnight.
-
Reconstitution: The resulting powder will dissolve freely in water/media up to the solubility limit of the CD (usually >200 mg/mL).
Scenario B: Chemical Synthesis (Green Chemistry)
Q3: "I'm trying to run a green aldol condensation in water, but my aldehyde floats on top and doesn't react."
The Issue: Phase separation. The reagents cannot meet.
The Fix: Surfactant-Mediated Catalysis (Micellar Effect). Using an anionic surfactant like Sodium Lauryl Ether Sulfate (SLES) or SDS creates micelles. The hydrophobic benzaldehyde migrates into the lipophilic micelle core. If your nucleophile is also organic, it concentrates there, accelerating the reaction rate by orders of magnitude (local concentration effect) [3].
Protocol: Micellar Reaction Setup
-
Media: Prepare a 10–15 mol% solution of SLES or SDS in water.
-
Addition: Add the sulfonyl benzaldehyde. It will initially be cloudy.
-
Equilibration: Stir vigorously at room temperature for 10 minutes. The solution often becomes clear or translucent as the compound enters the micelles.
-
Reaction: Add your co-reactant. The micelle acts as a "nanoreactor."
Visualization: The Micellar Nanoreactor
Figure 2: Schematic of surfactant-mediated synthesis. The hydrophobic sulfonyl benzaldehyde is sequestered within the micelle core, facilitating reaction with other hydrophobic reagents away from the bulk water.
Module 3: Stability & Analytical "Gotchas"
Q4: "My NMR in
The Issue: Gem-Diol Equilibrium (Hydration).
Electron-withdrawing groups (like sulfonyl) make the carbonyl carbon highly electrophilic. In water (
-
Aldehyde Signal: ~10 ppm (often disappears).
-
Gem-Diol Signal: ~6.0–6.5 ppm (appears).
The Fix:
-
Verification: Run the NMR in DMSO-
(anhydrous). If the peak at 10 ppm returns, your compound is chemically intact; it was just hydrated in water. -
Prevention: Avoid storing sulfonyl benzaldehydes in aqueous stock solutions for long periods, as hydration can sometimes lead to irreversible oxidation to benzoic acid over time.
References
-
Galvao, J., et al. (2014). "Unexpected low-dose toxicity of the universal solvent DMSO." Archives of Toxicology.
-
Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.
-
Bahrami, K., et al. (2011). "Surfactant-Assisted Syntheses of Benzimidazole Derivatives in Aqueous Media." Green Chemistry Letters.
-
Friberg, S. E. (2010). "Hydrotropes: Structure and Stability." Current Opinion in Colloid & Interface Science.
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 4. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization Guide for 4-(Propane-1-sulfonyl)-benzaldehyde
[1]
Executive Summary & Compound Profile
Compound: 4-(Propane-1-sulfonyl)-benzaldehyde CAS: (Analogous to 4-methylsulfonylbenzaldehyde, specific CAS for propyl variant may vary by vendor) Molecular Formula: C₁₀H₁₂O₃S Key Functional Groups: [1]
-
Sulfone (-SO₂-): Highly polar, electron-withdrawing, hydrogen bond acceptor.[1]
-
Aldehyde (-CHO): Reactive, moderately polar, susceptible to oxidation.[1]
-
Propyl Chain (-C₃H₇): Lipophilic, adds flexibility, lowers melting point relative to methyl analogs.[1]
Technical Context: This intermediate is critical in medicinal chemistry for introducing sulfone motifs. The challenge in recrystallization lies in balancing the polarity of the sulfone group with the lipophilicity of the propyl chain. Improper solvent choice often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization due to the compound's moderate melting point and amphiphilic nature.[1]
Solvent Selection & Screening Guide
Q1: What are the primary solvent systems recommended for this compound?
A: Based on the polarity profile (LogP ~1.5–2.0) and functional group interactions, we recommend the following systems. The sulfone group requires a polar component, while the propyl chain ensures solubility in moderately organic media.
| Solvent System | Type | Ratio (v/v) | Applicability | Pros | Cons |
| Ethanol (95%) | Single | N/A | First Choice | Good polarity match; non-toxic; moderate boiling point.[1] | Yield can be low if too much solvent is used. |
| Ethyl Acetate / Heptane | Binary | 1:2 to 1:4 | High Purity | Excellent impurity rejection; Heptane is a superior anti-solvent to Hexane. | Requires careful addition to prevent oiling out.[2][3] |
| Isopropanol (IPA) | Single | N/A | Alternative | Lower solubility at RT than EtOH; promotes better crystal growth. | Harder to remove residual solvent.[4][5] |
| Acetonitrile | Single | N/A | Specific | Good for removing polar impurities (acids). | Toxic; expensive; high solubility may reduce yield. |
| Toluene | Single | N/A | Scale-up | High boiling point allows dissolving difficult impurities.[1] | Hard to remove; high BP risks aldehyde oxidation. |
Q2: Why is Ethanol recommended over Methanol?
A: Methanol is often too good a solvent for sulfones, leading to poor recovery on cooling. Ethanol's slightly longer alkyl chain reduces the solubility of the propyl-substituted benzaldehyde at room temperature, improving the recovery yield without requiring excessive cooling (cryogenics).
Q3: Can I use water as an anti-solvent?
A: Yes, but with caution. While water is a strong anti-solvent for this molecule, adding it too quickly to a hot alcoholic solution often causes the product to crash out as an amorphous oil or sticky gum. If using water (e.g., EtOH/Water), add it dropwise to the hot solution until slight turbidity persists, then reheat to clear before slow cooling.
Detailed Experimental Protocols
Protocol A: Binary Solvent Recrystallization (EtOAc / Heptane)
Best for removing non-polar impurities and optimizing yield.[1]
-
Dissolution: Place 5.0 g of crude this compound in a 100 mL Erlenmeyer flask.
-
Solvent Addition: Add Ethyl Acetate (EtOAc) in small portions (start with 10 mL) while heating on a steam bath or hot plate (set to ~70°C). Swirl constantly.
-
Saturation: Continue adding hot EtOAc until the solid just dissolves. If a small amount of insoluble dark material remains, perform a hot filtration through a fluted filter or glass wool.
-
Anti-Solvent Addition: Remove from heat. While the solution is still hot, slowly add Heptane dropwise.
-
Critical Step: Stop adding Heptane the moment a faint, persistent cloudiness appears.
-
-
Re-clarification: Add 1-2 mL of hot EtOAc to clear the solution again.
-
Crystallization: Cover the flask and allow it to cool to room temperature undisturbed for 2-3 hours.
-
Note: Rapid cooling here will cause oiling.
-
-
Harvest: Cool in an ice bath (0-4°C) for 30 minutes. Filter the crystals via vacuum filtration.[4]
-
Wash: Wash the cake with a cold 1:4 mixture of EtOAc:Heptane.
Protocol B: Single Solvent Recrystallization (Ethanol)
Best for quick purification and removing polar by-products.[1]
-
Dissolution: Suspend crude material in 95% Ethanol (approx. 5 mL per gram).
-
Reflux: Heat to reflux (~78°C). Add more ethanol in 1 mL increments if not fully dissolved.
-
Charcoal Treatment (Optional): If the solution is dark yellow/brown (oxidation products), add activated carbon (1-2% w/w), boil for 2 mins, and filter hot through Celite.
-
Cooling: Remove from heat. Insulate the flask with a towel or place in a warm water bath to slow the cooling rate.
-
Seeding: When the solution reaches ~40-50°C, add a few seed crystals of pure product to initiate nucleation.
-
Collection: Allow to stand at RT for 4 hours, then refrigerate overnight. Filter and wash with ice-cold ethanol.[1][6]
Troubleshooting & Optimization (FAQs)
Issue: The product "oiled out" (formed a liquid layer at the bottom) instead of crystallizing.
Diagnosis: The solution cooled too fast, or the anti-solvent ratio is too high, pushing the compound out of solution faster than the crystal lattice could form. Fix:
-
Reheat the mixture until the oil redissolves (add a small amount of the good solvent if needed).
-
Seed: Allow to cool slightly, then add a seed crystal.
-
Triturate: If oil persists, scratch the glass side of the flask vigorously with a glass rod at the oil/solvent interface to induce nucleation.
-
Solvent Switch: If EtOAc/Heptane oils out, switch to Isopropanol . The higher boiling point and single-phase nature often prevent oiling.[1]
Issue: Low Yield (<50%).
Diagnosis: The compound is too soluble in the chosen solvent at room temperature. Fix:
-
Concentrate: Evaporate 30-50% of the solvent volume on a rotavap.
-
Lower Temperature: Cool the mother liquor to -20°C (freezer) instead of just 0°C.
-
Second Crop: Collect the first crop, then concentrate the mother liquor to half volume to induce a second crop (purity may be lower).
Issue: Product is colored (Yellow/Orange) but should be White/Pale Yellow.
Diagnosis: Presence of oxidized impurities (sulfoxides or quinoid-like species) or polymerized aldehyde.[1] Fix:
-
Wash: Wash the crude solid with cold diethyl ether or MTBE before recrystallization (removes surface oils).
-
Charcoal: Use the activated carbon step described in Protocol B.
-
Bisulfite Wash: If the color persists, dissolve in EtOAc and wash with saturated aqueous Sodium Bisulfite (
). This removes unreacted aldehyde impurities or quinones, though it might complex with the product (reversible). Use only if standard recrystallization fails.
Visual Workflows
Diagram 1: Solvent System Selection Logic
Caption: Decision tree for selecting the optimal solvent system based on initial solubility observations.
Diagram 2: Troubleshooting "Oiling Out"
Caption: Step-by-step remediation strategy when the product separates as an oil rather than a crystal.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989. (General principles of recrystallization and solvent selection for sulfones).
-
Organic Syntheses. Preparation of Sulfonyl Benzaldehydes. Org. Synth. 2005 , 82, 157. Link (Referenced for general handling of sulfonyl benzaldehyde intermediates).
-
PubChem. 4-(Methylsulfonyl)benzaldehyde Compound Summary. National Center for Biotechnology Information. Link (Used for physicochemical property inference of the propyl analog).
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Link (Best practices for anti-solvent addition and seeding strategies).
-
BenchChem. Technical Support: Optimization of Recrystallization for High Purity Aldehydes. Link (General protocols for aldehyde purification).
Technical Support Center: Troubleshooting Sulfonyl Benzaldehyde Coupling
Topic: Troubleshooting low conversion rates in Suzuki-Miyaura cross-coupling of sulfonyl benzaldehydes. Target Audience: Medicinal Chemists and Process Development Scientists.
Executive Summary: The "Push-Pull" Conflict
Coupling reactions involving sulfonyl benzaldehydes (e.g., 4-bromo-2-formylbenzenesulfonamide or similar scaffolds) present a specific "chemoselective conflict" that often leads to stalled conversion (<50%) or complex byproduct mixtures.
As a Senior Application Scientist, I diagnose this system based on two competing failure modes:
-
The Aldehyde Liability: Under standard basic aqueous conditions, electron-poor benzaldehydes are highly susceptible to the Cannizzaro reaction (disproportionation) or aerobic oxidation, consuming the substrate before coupling occurs.
-
The Sulfonyl Trap: The sulfonyl group is a strong Electron-Withdrawing Group (EWG). While this activates the halide for oxidative addition, it simultaneously destabilizes the catalytic cycle if the sulfonyl moiety is on the boronic acid partner (promoting protodeboronation ). Furthermore, free sulfonamides (
) can poison Palladium catalysts via N-coordination.
Diagnostic Phase
Before altering your protocol, use this decision matrix to identify the specific root cause of your low conversion.
Diagnostic Decision Tree
Figure 1: Diagnostic logic flow for identifying the chemical bottleneck in sulfonyl benzaldehyde couplings.
Symptom & Solution Matrix
| Observation | Chemical Root Cause | Corrective Action |
| SM Consumed, Yield Low | Cannizzaro Reaction: The base (OH⁻) attacks the aldehyde, causing disproportionation into benzyl alcohol and benzoic acid. | Switch Base: Replace strong hydroxides/carbonates with Tribasic Potassium Phosphate (K₃PO₄) or use anhydrous CsF . |
| SM Remaining, Catalyst Black | Pd Poisoning/Aggregation: Free sulfonamide ( | Ligand Upgrade: Switch to XPhos Pd G2 or SPhos Pd G2 . The bulky biaryl ligands prevent sulfur coordination. |
| Boronic Acid Consumed, No Product | Protodeboronation: The C-B bond breaks before transmetallation. Highly common if the boronic acid contains the sulfonyl group. | Invert Partners: Ensure the sulfonyl group is on the halide partner. If not possible, use MIDA boronates or slow addition of base. |
| Des-Halo Product (Ar-H) | Hydrodehalogenation: Reaction is too slow; Pd-H species form from solvent (alcohol) or moisture. | Solvent Switch: Move from MeOH/EtOH to Dioxane/Water or Toluene . Increase catalyst loading. |
Technical Deep Dives
The Aldehyde Liability (Cannizzaro Competition)
The most frequent failure mode in this specific coupling is the destruction of the benzaldehyde moiety by the base required for the Suzuki cycle.
-
Mechanism: In aqueous basic media, hydroxide attacks the carbonyl carbon. If the ring has an EWG (like a sulfonyl group), the aldehyde is more electrophilic, accelerating this side reaction.
-
The Solution: You must decouple the "Base Strength" from "Nucleophilicity."
-
Avoid:
, , (Strong nucleophiles). -
Recommended:
(High pKa but bulky/poor nucleophile) or in Toluene (Heterogeneous base limits aldehyde exposure).
-
The Sulfonyl Electronic Effect
The position of the sulfonyl group dictates the reaction kinetics (Hammett Equation correlation).
-
Scenario A: Sulfonyl on the Halide (Electrophile)
-
Effect:Beneficial. The EWG lowers the LUMO energy of the C-X bond, facilitating Oxidative Addition.
-
Risk:[1] If the reaction stalls, the highly activated halide is prone to homocoupling or reduction.
-
-
Scenario B: Sulfonyl on the Boronic Acid (Nucleophile)
-
Effect:Detrimental. The EWG stabilizes the boronate anion, making it less nucleophilic toward the Pd(II) center (Slow Transmetallation). Simultaneously, it stabilizes the aryl anion intermediate, accelerating Protodeboronation (C-B bond cleavage).
-
Fix: If you must use a sulfonyl-boronic acid, use anhydrous conditions (Dioxane,
) to prevent proton sources from facilitating deboronation.
-
Validated Experimental Protocol
This protocol is optimized to suppress Cannizzaro disproportionation while maintaining active Pd species in the presence of sulfur.
System: Pd-G2 Precatalyst / Phosphate Base / Dioxane Scope: Aryl Bromide (Sulfonyl Benzaldehyde) + Aryl Boronic Acid
Step-by-Step Methodology
-
Reagent Prep:
-
Substrate: 1.0 equiv Sulfonyl-benzaldehyde halide.
-
Partner: 1.2 – 1.5 equiv Boronic Acid (Use excess due to potential deboronation).
-
Catalyst: 2.0 – 5.0 mol% XPhos Pd G2 (CAS: 1310584-14-5).
-
Why: XPhos is electron-rich (facilitates oxidative addition) and bulky (prevents sulfur poisoning). The G2 precatalyst ensures a defined Pd(0) source without an induction period.
-
-
Base: 3.0 equiv
(finely ground) . -
Solvent: 1,4-Dioxane : Water (4:1 ratio). Degas thoroughly.
-
-
Execution:
-
Workup (Aldehyde Safety):
-
Cool to room temperature.
-
Dilute with EtOAc and wash with mildly acidic water (pH 5–6, using dilute
) immediately. -
Reason: Leaving the product in the basic aqueous layer during workup can destroy the aldehyde even after the reaction is done.
-
Quantitative Comparison of Conditions
| Parameter | Standard Condition (Fail) | Optimized Condition (Pass) |
| Catalyst | XPhos Pd G2 | |
| Base | ||
| Solvent | DMF / Water | Dioxane / Water |
| Temp | 120°C | 80°C |
| Typical Yield | 15–30% | 75–90% |
Mechanism Visualization
The following diagram illustrates the competition between the productive Suzuki cycle and the destructive Cannizzaro pathway, highlighting where the optimized protocol intervenes.
Figure 2: Mechanistic competition. Strong bases drive the red path (Cannizzaro); specialized ligands accelerate the green path (Suzuki) to outcompete decomposition.
References
-
Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide. (Detailed analysis of side reactions including dehalogenation and base selection). [Link]
-
Cox, P. A., et al. Acid-promoted metal-free protodeboronation of arylboronic acids.[4] (Mechanistic insight into EWG-induced protodeboronation). RSC Advances, 2017.[5] [Link]
-
Lozada, J., et al. Base-promoted Protodeboronation of 2,6-disubstituted Arylboronic Acids.[6] (Study on base sensitivity of electron-deficient boronates). Journal of Organic Chemistry, 2014.[6] [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Controlling temperature sensitivity of propyl sulfonyl intermediates
Topic: Controlling Temperature Sensitivity & Stability
Audience: Synthetic Chemists, Process Engineers, Drug Development Scientists
Executive Summary
Propyl sulfonyl intermediates (specifically 1-propanesulfonyl chloride and its derivatives) present a unique challenge compared to their aryl counterparts. Unlike benzenesulfonyl chloride, which is relatively robust, propyl sulfonyl species possess
-
Thermal Desulfonylation: Radical-mediated extrusion of
(typically >60–80°C). -
Sulfene Elimination: Base-mediated elimination to reactive sulfene intermediates (
) even at low temperatures. -
Hydrolytic Decomposition: Rapid, exothermic conversion to sulfonic acid upon moisture exposure.
This guide provides troubleshooting protocols to stabilize these intermediates throughout their lifecycle.
Phase 1: Synthesis & Generation
Critical Control Point: Exotherm Management during Chlorination
The Protocol: Oxidative Chlorination of Thiols
Context: The most common failure in generating propyl sulfonyl chloride is "runaway hydrolysis" where the heat generated by the reaction accelerates the decomposition of the newly formed product.
Optimized Workflow:
-
Solvent: Use Acetonitrile (ACN) or DCM with water (biphasic). ACN often provides better selectivity but requires careful temperature monitoring.
-
Temperature: Maintain internal temperature between -5°C and 0°C .
-
Why? Above 10°C, the rate of hydrolysis competes with chlorination. Above 40°C,
extrusion becomes kinetically accessible.
-
-
Quenching: Do NOT quench with ambient water. Use ice-cold saturated brine or 5%
to destroy excess oxidant immediately while keeping the temp <5°C.
Troubleshooting Table: Synthesis Failures
| Observation | Root Cause | Corrective Action |
| Low Yield (<50%) | Hydrolysis due to exotherm. | Active Cooling: Use a jacketed reactor or dry ice/acetone bath. Do not rely on ice/water alone for scale >10g. |
| Product is Yellow/Green | Residual Chlorine ( | Sparging: Sparge with |
| NMR shows Propyl Chloride | Thermal Desulfonylation. | Heat History: The reaction or rotary evaporation bath exceeded 40°C. Keep bath temp <30°C during concentration. |
Phase 2: Reaction Optimization (The "Sulfene" Trap)
Critical Control Point: Base Selection & Addition Rate
The Expert Insight:
Unlike phenyl sulfonyl chloride, propyl sulfonyl chloride has acidic
Mechanism Visualization: The Divergent Pathways
Caption: Figure 1. The "Sulfene Trap." Aliphatic sulfonyl chlorides can eliminate to reactive sulfenes in the presence of base, competing with the desired substitution.
FAQ: Coupling Reactions
Q: I am getting low yields with Triethylamine (TEA). Should I switch bases?
A: Yes. TEA is strong enough to deprotonate the
-
Solution: Switch to Pyridine (weaker base, acts as solvent/catalyst) or use a biphasic Schotten-Baumann condition (
/DCM). If using tertiary amines, cool to -20°C before adding the base to favor substitution over elimination.
Q: Can I heat the reaction to drive it to completion? A: Never heat above 50°C with propyl sulfonyl chloride.
-
If the reaction is sluggish, add a catalyst like DMAP (5 mol%) or N-methylimidazole (NMI) rather than increasing temperature. Heat will accelerate desulfonylation (
).
Phase 3: Storage & Stability
Critical Control Point: Moisture & Radical Scavenging
Standard Operating Procedure (SOP) for Storage:
-
Temperature: Store at -20°C .
-
Data: At 25°C, propyl sulfonyl chloride decomposes approx. 1-2% per week via autocatalytic HCl formation. At -20°C, it is stable for >6 months.
-
-
Atmosphere: Argon or Nitrogen backfill is mandatory.
-
Container: Teflon-lined caps. HCl gas evolved during slow decomposition corrodes metal caps, compromising the seal.
Q: My sample has turned pink/brown. Is it usable? A: The color indicates trace iodine (if made from thiols) or oxidative decomposition.
-
Test: Run a quick
-NMR. If the triplet at ppm ( ) is intact and the integral ratio to the methyl group is 2:3, it is likely >90% pure. Distill under high vacuum if purity is critical, but do not distill at atmospheric pressure (explosion hazard).
Phase 4: Safety & Scale-Up
Critical Control Point: Thermal Runaway
Hazard: The hydrolysis of propyl sulfonyl chloride releases HCl gas and heat (
Troubleshooting Flowchart: Thermal Events
Caption: Figure 2. Decision logic for managing thermal risks during scale-up of sulfonyl chloride reactions.
References
-
Mechanism of Sulfonyl Chloride Solvolysis
- Title: Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
- Source: MDPI, Molecules 2008.
-
URL:[Link]
-
Synthesis via Oxidative Chlorination
-
Thermal Stability of Aliphatic Sulfonyl Chlorides
- Title: Thermal Stability of Ionic Liquids (Reference on alkyl chain decomposition trends).
- Source: MDPI, Processes 2021.
-
URL:[Link]
- Safety Data & Handling: Title: Safety Data Sheet: 1-Propanesulfonyl Chloride. Source: Thermo Fisher Scientific.
Sources
Validation & Comparative
Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-(Propane-1-sulfonyl)-benzaldehyde and its Characterization
For Immediate Release
A Deep Dive into the Analytical Characterization of a Key Aromatic Sulfone
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structural properties is paramount. This guide offers an in-depth analysis of the mass spectrometry fragmentation patterns of 4-(Propane-1-sulfonyl)-benzaldehyde, a compound of interest in medicinal chemistry and organic synthesis. By dissecting its behavior under electron ionization, we provide a predictive framework for its characterization. Furthermore, we present a comparative overview of alternative analytical techniques, offering a holistic approach to its structural elucidation and purity assessment.
Unveiling the Fragmentation Cascade of this compound
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for elucidating the structure of organic molecules by analyzing their fragmentation patterns upon electron impact.[1] The fragmentation of this compound is predicted to be a composite of the characteristic pathways for aromatic aldehydes and alkyl aryl sulfones.
The molecular ion ([M]•+) of this compound (m/z 212) will be subjected to a series of fragmentation events, driven by the stability of the resulting ions and neutral losses. The primary fragmentation pathways are anticipated to be:
-
α-Cleavage of the Aldehyde Group: A hallmark of benzaldehyde derivatives is the loss of a hydrogen radical to form a stable acylium ion ([M-H]⁺) at m/z 211.[2][3] This is often a prominent peak in the spectrum. Further fragmentation can occur via the loss of carbon monoxide (CO) from this acylium ion, yielding a fragment at m/z 183.[2][4]
-
Cleavage of the Sulfonyl Group: The bond between the sulfur atom and the aromatic ring is susceptible to cleavage. This can lead to the formation of a benzaldehyde radical cation (m/z 106) and a propane-1-sulfonyl radical, or a propyl radical and an SO₂ molecule. A significant fragmentation pathway for aromatic sulfones is the loss of sulfur dioxide (SO₂), a stable neutral molecule (64 Da).[5] This would result in a fragment ion at m/z 148.
-
Propyl Chain Fragmentation: The n-propyl group attached to the sulfonyl moiety can undergo characteristic fragmentations. Loss of a propyl radical (C₃H₇•) from the molecular ion would generate an ion at m/z 169. Cleavage of the C-S bond can also lead to the formation of a propyl cation (C₃H₇⁺) at m/z 43.
-
Rearrangement Reactions: Intramolecular rearrangements are common in the fragmentation of sulfonyl compounds.[5] These can lead to the formation of various other fragment ions, further complicating the spectrum but also providing valuable structural information.
The interplay of these fragmentation pathways is visually represented in the following diagram:
Sources
- 1. rroij.com [rroij.com]
- 2. scribd.com [scribd.com]
- 3. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. Electron ionization mass spectra of alkylated sulfabenzamides - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
